1-Butyl-3-fluorobenzene
Description
BenchChem offers high-quality 1-Butyl-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOYXOVVVGANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174692 | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-66-5 | |
| Record name | 1-Butyl-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Butyl-3-fluorobenzene CAS number 20651-66-5
An In-depth Technical Guide to 1-Butyl-3-fluorobenzene (CAS: 20651-66-5)
Introduction: Unveiling a Key Intermediate
1-Butyl-3-fluorobenzene is a substituted aromatic hydrocarbon that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a lipophilic butyl group and an electron-withdrawing fluorine atom in a meta-arrangement, provides a unique combination of properties that are highly sought after in the design of complex molecules. This guide offers a comprehensive technical overview of 1-Butyl-3-fluorobenzene, from its fundamental properties and synthesis to its applications and safe handling, providing researchers and drug development professionals with the critical information needed to leverage this compound in their work. The strategic placement of the fluorine atom, a common bioisostere for hydrogen, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this essential in modern medicinal chemistry.[1][2][3]
Physicochemical and Spectroscopic Profile
Understanding the core physical and spectral characteristics of a compound is the foundation of its effective application in research and synthesis.
Physical and Chemical Properties
The properties of 1-Butyl-3-fluorobenzene are summarized below. These values, primarily computed, provide a baseline for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 20651-66-5 | PubChem[4] |
| Molecular Formula | C₁₀H₁₃F | PubChem[4] |
| Molecular Weight | 152.21 g/mol | PubChem[4] |
| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |
| Boiling Point | 188 °C (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |
| Density | 0.954 g/mL (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |
| XLogP3 | 3.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of 1-Butyl-3-fluorobenzene. Below is a summary of expected spectral data based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Region (approx. 6.8-7.3 ppm): The four protons on the benzene ring will appear as a complex series of multiplets due to proton-proton and proton-fluorine coupling.
-
Aliphatic Region (approx. 0.9-2.7 ppm):
-
A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) group.
-
A multiplet (sextet) around 1.3 ppm for the second methylene (-CH₂-) group.
-
A multiplet (quintet) around 1.6 ppm for the third methylene (-CH₂-) group.
-
A triplet around 2.6 ppm for the benzylic methylene (-CH₂-) group attached to the ring.
-
-
-
¹³C NMR Spectroscopy : The carbon NMR will show ten distinct signals. The carbons on the aromatic ring will exhibit coupling with the fluorine atom (C-F coupling constants). The C-F bond will cause a large downfield shift for the carbon directly attached to the fluorine.
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 152, corresponding to the exact mass of the molecule (152.10).[4]
-
Fragmentation Pattern: A significant fragment at m/z = 109 is anticipated, resulting from the benzylic cleavage and loss of a propyl radical (•C₃H₇). This benzylic cation is resonance-stabilized. The fragmentation of the aromatic ring itself would follow patterns similar to those seen for fluorobenzene.[6][7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[8][9][10][11]
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (strong): C-F stretching, a characteristic and often intense band for aryl fluorides.
-
690-900 cm⁻¹: C-H out-of-plane bending, with the specific pattern indicative of a meta-disubstituted benzene ring.[10]
-
Synthesis and Strategic Considerations
The synthesis of 1-butyl-3-fluorobenzene requires a strategic approach due to the directing effects of the substituents. A direct Friedel-Crafts butylation of fluorobenzene would predominantly yield the ortho and para isomers, as the fluorine atom is an ortho-, para-director. Therefore, an indirect route is necessary to achieve the desired meta-substitution pattern.
Proposed Synthetic Workflow
A robust method involves starting with a precursor that allows for the controlled introduction of the butyl group. One such plausible route begins with 3-fluoroaniline.
Caption: Proposed synthesis of 1-Butyl-3-fluorobenzene via a Grignard reaction.
Detailed Experimental Protocol (Illustrative)
This protocol describes the conversion of 1-bromo-3-fluorobenzene to the final product. Caution: All steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Formation of the Grignard Reagent (3-Fluorophenylmagnesium Bromide)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
-
Initiation: In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
-
Addition: Once the reaction begins, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Alkylation with 1-Bromobutane
-
Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Addition: Add 1-bromobutane dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-butyl-3-fluorobenzene. The purification process is critical to separate the target compound from any unreacted starting materials or biphenyl byproducts.[12][13]
Chemical Reactivity and Applications
The utility of 1-butyl-3-fluorobenzene as a synthetic intermediate stems from the interplay of its two substituents, which dictates its reactivity in further chemical transformations.
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the existing groups on the benzene ring control the position of the incoming electrophile.
-
n-Butyl Group: An alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect.
-
Fluoro Group: A halogen, it is a deactivating, ortho-, para-director. Its strong electron-withdrawing inductive effect deactivates the ring, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.[14][15]
The combined effect of these two groups makes the ring more complex. The butyl group activates the ring, while the fluorine deactivates it. The positions ortho and para to the butyl group (positions 2, 4, 6) are activated, while the positions ortho and para to the fluorine (positions 2, 4) are also directed. This leads to a complex mixture of potential products, with substitution likely favored at positions 2, 4, and 6.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Role in Drug Discovery and Agrochemicals
Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of fluorine can enhance several key properties:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.
-
Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2][3][16]
1-Butyl-3-fluorobenzene provides a scaffold that combines a lipophilic alkyl chain with a metabolically robust, electronically-modified aromatic ring. This makes it an attractive starting point for synthesizing novel bioactive molecules. Its structural isomer, 1-bromo-3-fluorobenzene, is noted as an intermediate in agrochemical production, suggesting a similar role for the butylated version.[17] Furthermore, the potential to synthesize ¹⁸F-labeled isotopologues opens avenues for its use in developing tracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool.[1]
Safety, Handling, and Storage
While specific toxicity data for 1-butyl-3-fluorobenzene is limited, safety protocols should be based on data for structurally similar compounds like fluorobenzene and other halogenated aromatics.[18][19][20][21][22]
Hazard Profile (Anticipated):
-
Flammability: Highly flammable liquid and vapor.[18][20] Keep away from heat, sparks, open flames, and hot surfaces.
-
Health Hazards: May cause skin and serious eye irritation.[18] Harmful if inhaled, potentially causing respiratory irritation.[18]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[20]
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.[21]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[21]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Ground and bond containers to prevent static discharge.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[19]
Conclusion
1-Butyl-3-fluorobenzene, CAS 20651-66-5, is more than a simple chemical. It is a strategically designed intermediate that offers a unique combination of lipophilicity and modulated electronics. Its synthesis requires careful planning to achieve the meta-substitution pattern, and its reactivity profile opens doors for creating diverse and complex molecular architectures. For scientists in drug discovery and materials science, this compound represents a key building block for developing next-generation molecules with enhanced performance and tailored properties. A thorough understanding of its chemical properties, reactivity, and safety is paramount to unlocking its full potential.
References
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Google Patents. (n.d.). CN102234221A - Preparation method of fluorobenzene.
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]
-
Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140729, 1-Butyl-3-fluorobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223087, 1-Chloro-3-fluorobenzene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
ResearchGate. (2010). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]
-
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY - Fluorobenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]
-
Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[23]. Retrieved from [Link]
-
PubMed. (n.d.). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Retrieved from [Link]
-
Quora. (2016). Is fluorobenzene more reactive than benzene?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14274454, 1-tert-Butyl-3-fluorobenzene. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LookChem. (n.d.). 1-butyl-4-fluoro-benzene|20651-65-4. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 18. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Health and Safety of 1-Butyl-3-fluorobenzene
Section 1: Introduction and Compound Profile
1-Butyl-3-fluorobenzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with a fluorine atom and a butyl group at the 1 and 3 positions, respectively. This substitution pattern suggests that its chemical behavior and, consequently, its health and safety profile will be influenced by both the aromatic halide and the alkyl chain moieties.
Due to the absence of specific toxicological data, a conservative approach to handling is imperative. The principles of chemical safety dictate that we infer potential hazards from well-characterized structural analogs. Fluorobenzene provides a baseline for the hazards associated with the fluorinated aromatic ring, while the toxicology of other alkylbenzenes (like toluene or butylbenzene) informs us about the potential effects of the alkyl side chain.[1][2] This guide synthesizes these data points to create a robust and cautious framework for the safe handling of 1-Butyl-3-fluorobenzene in a laboratory setting.
| Compound Identification | |
| IUPAC Name | 1-Butyl-3-fluorobenzene |
| CAS Number | 20651-66-5 |
| Molecular Formula | C₁₀H₁₃F |
| Molecular Weight | 152.21 g/mol |
| Structure | A benzene ring with a butyl group at position 1 and a fluorine atom at position 3. |
Section 2: Anticipated Hazard Identification and Classification
Based on the known properties of fluorobenzene and other flammable alkylbenzenes, 1-Butyl-3-fluorobenzene is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[3] The causality is clear: the benzene ring and butyl group contribute to flammability, aromatic compounds are frequently eye irritants, and halogenated aromatics often exhibit aquatic toxicity.
| Anticipated GHS Classification | Hazard Statement | Rationale based on Structural Analogs |
| Flammable Liquids, Category 2 or 3 | H225: Highly flammable liquid and vapor (or H226: Flammable liquid and vapor) | The presence of the butyl group and benzene ring makes the compound highly likely to be flammable. Fluorobenzene has a flash point of -15°C.[2] |
| Serious Eye Damage/Irritation, Cat 1 or 2 | H318: Causes serious eye damage (or H319: Causes serious eye irritation) | Aromatic hydrocarbons are known skin and eye irritants.[3] Fluorobenzene is classified as causing serious eye damage. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms.[3] |
| Acute Toxicity (Inhalation/Oral) | H332: Harmful if inhaled / H303: May be harmful if swallowed | Inhalation of vapors of similar solvents can cause central nervous system (CNS) depression.[4] Ingestion of aromatic hydrocarbons poses an acute health hazard.[3] |
GHS Pictograms (Anticipated)
Caption: The hierarchy of controls applied to managing chemical risk.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a splash hazard, chemical splash goggles should be worn.
-
Hand Protection: Nitrile gloves are generally recommended for incidental contact with aromatic solvents. H[5]owever, no glove material offers indefinite protection. It is critical to consult the glove manufacturer's chemical resistance data. For prolonged contact or immersion, heavier-duty gloves (e.g., Viton® or laminate) may be necessary. Always inspect gloves before use and replace them immediately if signs of degradation appear. *[6] Skin and Body Protection: A flame-resistant lab coat should be worn, buttoned, with sleeves rolled down. Long pants and closed-toe shoes are required. *[5] Respiratory Protection: Not typically required when work is conducted within a properly functioning fume hood. If a situation arises where airborne concentrations may exceed exposure limits (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. A[7]ll respirator use must be under a formal institutional program.
Section 6: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Use non-sparking tools to collect the material into a sealable container for hazardous waste disposal. Ventilate the area. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert institutional emergency response personnel. Prevent the spill from entering drains. Control ignition sources. |
| Fire | For small fires, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher. Do not use water, as it may spread the flammable liquid. For larger fires, evacuate and activate the fire alarm. |
Emergency Response Workflow for a Spill
Caption: Decision workflow for responding to a chemical spill.
Section 7: References
-
Committee on the Medical Effects of Air Pollutants. (2024). Benzene: toxicological overview. GOV.UK. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Andrews, L. S., & Snyder, R. (1986). Health effects of the alkylbenzenes. I. Toluene. PubMed. [Link]
-
Snyder, R. (2000). The toxicology of benzene. PMC - NIH. [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Loba Chemie. (2015). FLUOROBENZENE FOR SYNTHESIS MSDS | CAS 462-06-6 MSDS. [Link]
-
ReAgent. (2024). Safe Handling of Flammable Chemicals. The Chemistry Blog. [Link]
-
Chen, C. Y., & Chen, J. C. (2001). Toxicity assessment of mono-substituted benzenes and phenols using a Pseudomonas initial oxygen uptake assay. SETAC. [Link]
-
University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. [Link]
-
De Gruyter. (2025). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. ResearchGate. [Link]
-
Wikipedia. (n.d.). Alkylbenzene. [Link]
-
Andrews, L. S. (1986). Health Effects of the Alkylbenzenes. I. Toluene. Semantic Scholar. [Link]
-
Storemasta. (2023). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. [Link]
-
Wikipedia. (n.d.). Benzene. [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. [Link]
Sources
- 1. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health effects of the alkylbenzenes. II. Xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 4. gov.uk [gov.uk]
- 5. hscprep.com.au [hscprep.com.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. nrc.gov [nrc.gov]
An In-depth Technical Guide to the Electron Density Distribution in 1-Butyl-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution in 1-butyl-3-fluorobenzene, a molecule of interest in medicinal chemistry and materials science. Understanding the intricate landscape of electron density is paramount for predicting molecular reactivity, intermolecular interactions, and ultimately, biological activity. This document delineates both theoretical and experimental methodologies to elucidate the electronic structure of 1-butyl-3-fluorobenzene. We will explore the synthesis of this compound, delve into computational modeling using Density Functional Theory (DFT), and discuss experimental validation through X-ray crystallography. Furthermore, a thorough spectroscopic characterization (NMR, IR, and Mass Spectrometry) is presented to provide a complete physicochemical profile. This guide is intended to be a practical resource, offering not just data, but the strategic rationale behind the described protocols.
Introduction: The Significance of Electron Density in Drug Design
The paradigm of modern drug discovery has shifted from serendipitous screening to rational, structure-based design. At the heart of this evolution lies a deep understanding of molecular interactions, which are fundamentally governed by the distribution of electrons within a molecule. The electron density, a probabilistic measure of finding an electron at a particular point in space, dictates a molecule's electrostatic potential, its ability to form hydrogen bonds, and its susceptibility to nucleophilic or electrophilic attack.
1-Butyl-3-fluorobenzene presents an interesting case study. The interplay between the electron-donating alkyl chain and the strongly electronegative fluorine atom on the aromatic ring creates a nuanced electronic environment. The butyl group, through inductive effects, tends to increase electron density in the benzene ring, making it more susceptible to electrophilic attack.[1] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect, while also participating in resonance donation of its lone pair electrons.[2] This push-pull dynamic significantly influences the molecule's reactivity and its potential to interact with biological targets. For drug development professionals, a precise map of this electron density is invaluable for designing molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Synthesis of 1-Butyl-3-fluorobenzene
A reliable and scalable synthesis is the first step in any detailed molecular investigation. For the preparation of 1-butyl-3-fluorobenzene, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method.[1][3] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 1-butyl-3-fluorobenzene from 1-bromo-3-fluorobenzene and butylboronic acid.
Materials:
-
1-bromo-3-fluorobenzene
-
Butylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3-fluorobenzene (1 equivalent), butylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 3:1 mixture of toluene and water.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-butyl-3-fluorobenzene.
Causality of Choices: The choice of a palladium catalyst with a phosphine ligand like triphenylphosphine is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3] Potassium carbonate acts as the base necessary to activate the boronic acid for transmetalation. The biphasic toluene/water solvent system is effective for this reaction type.
Theoretical and Computational Analysis of Electron Density
Computational chemistry provides a powerful lens to visualize and quantify the electron distribution within a molecule. Density Functional Theory (DFT) has emerged as a robust and widely used method that offers a good balance between computational cost and accuracy for studying the electronic structure of molecules.[4][5]
DFT Calculation Protocol
This protocol describes the steps to perform a DFT calculation to obtain the electron density of 1-butyl-3-fluorobenzene using the Gaussian software package.
Software:
-
Gaussian 09 or a later version
-
GaussView or other molecular visualization software
Step-by-Step Procedure:
-
Molecule Building: Construct the 3D structure of 1-butyl-3-fluorobenzene in GaussView.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to ensure the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electron Density Calculation: To calculate the electron density, use the Density=current keyword in the Gaussian input file. To generate a file for visualization, add the output=wfx keyword, which will create a .wfx file.[7]
-
Visualization: The resulting .wfx file can be used with software like AIMAll to analyze the electron density and its topological features.[8][9]
Analysis of Computational Results
The output of the DFT calculation provides a wealth of information about the electron density distribution.
Molecular Electrostatic Potential (MEP) Map: The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 1-butyl-3-fluorobenzene, we expect to see a region of negative potential around the fluorine atom due to its high electronegativity and lone pairs, and a diffuse region of slightly increased electron density on the aromatic ring, influenced by the butyl group.
Diagram: Computational Workflow for Electron Density Analysis
Caption: A streamlined workflow for the computational analysis of electron density.
Experimental Validation of Electron Density
While computational methods are powerful, experimental validation is crucial for ensuring the accuracy of the theoretical model. High-resolution single-crystal X-ray diffraction is the gold standard for experimentally determining the electron density distribution in a molecule.[10][11]
X-ray Crystallography Protocol
This protocol provides a general outline for an X-ray diffraction experiment.
Instrumentation:
-
Single-crystal X-ray diffractometer
-
Low-temperature device (e.g., cryostream)
Step-by-Step Procedure:
-
Crystal Growth: Grow single crystals of 1-butyl-3-fluorobenzene of suitable size and quality. This can often be achieved by slow evaporation of a solution in an appropriate solvent.
-
Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions.
-
Multipole Refinement: To obtain a detailed picture of the electron density, perform a multipole refinement. This models the aspherical nature of the electron density around each atom, providing a more accurate representation of bonding and lone pair electrons.[12]
Spectroscopic Characterization
A complete characterization of 1-butyl-3-fluorobenzene requires a suite of spectroscopic techniques to confirm its structure and provide further insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the butyl group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The signals for the butyl group will appear in the aliphatic region (typically 0.9-2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon atoms of the benzene ring will resonate in the aromatic region (around 110-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.[5][13] Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.[14] The signals for the butyl group carbons will be found in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 1-Butyl-3-fluorobenzene
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
| C1 | - | ~145 | |
| C2 | ~7.0-7.3 | ~115 | |
| C3 | - | ~163 | ¹J(C-F) ≈ 245 Hz |
| C4 | ~6.8-7.1 | ~113 | |
| C5 | ~7.2-7.4 | ~130 | |
| C6 | ~6.8-7.1 | ~122 | |
| Butyl-CH₂ | ~2.6 | ~35 | |
| Butyl-CH₂ | ~1.6 | ~33 | |
| Butyl-CH₂ | ~1.4 | ~22 | |
| Butyl-CH₃ | ~0.9 | ~14 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 1-butyl-3-fluorobenzene will exhibit characteristic absorption bands that confirm the presence of the aromatic ring and the functional groups.[15]
-
Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands will be observed in the 2850-2960 cm⁻¹ region.
-
C=C Aromatic Ring Stretch: Medium to strong bands will be present in the 1450-1600 cm⁻¹ region.[16]
-
C-F Stretch: A strong band will be located in the 1000-1300 cm⁻¹ region.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 152.21, corresponding to the molecular weight of C₁₀H₁₃F.
-
Fragmentation Pattern: Common fragmentation pathways for alkylbenzenes include benzylic cleavage, leading to the formation of a stable tropylium ion or related structures. The presence of the fluorine atom will also influence the fragmentation pattern.
Conclusion
The electron density distribution of 1-butyl-3-fluorobenzene is a complex interplay of inductive and resonance effects from its substituents. This guide has provided a comprehensive framework for elucidating this electronic structure, from synthesis to advanced computational and experimental analysis. A thorough understanding of the electron density landscape is not merely an academic exercise; it is a critical component of modern, rational drug design and materials science. By applying the principles and protocols outlined herein, researchers can gain valuable insights into the reactivity and interaction potential of this and other similarly substituted aromatic compounds, thereby accelerating the discovery and development of novel chemical entities.
References
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
PubChem. (n.d.). 1-Butyl-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]
-
Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. [Link]
-
Gidron, O., & Bendikov, M. (2012). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Angewandte Chemie International Edition, 51(27), 6744-6747. [Link]
-
Abraham, R. J., & Monasterios, J. R. (1974). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-665. [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Wikipedia. (2024). Density functional theory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Keith, T. A. (2019). AIMAll (Version 19.10.12). TK Gristmill Software. [Link]
-
Molloy, J. J., & Watson, A. J. B. (2018). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 9(33), 6844-6848. [Link]
-
Whitten, A. E., & Spackman, M. A. (2006). Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. The Journal of Chemical Physics, 125(11), 114506. [Link]
-
Hartwig, J. F. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Accounts of Chemical Research, 43(8), 1114-1124. [Link]
-
Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]
-
ResearchGate. (n.d.). Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]
-
Barroso, J. (2014). Atoms in Molecules (QTAIM) – Flash lesson. Dr. Joaquin Barroso's Blog. [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
-
ResearchGate. (2015). How can I calculate the electron density in the gas phase using DFT method?. Retrieved from [Link]
-
Krawczuk, A., & Stadnicka, K. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. Crystal Growth & Design, 7(11), 2269-2276. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. rsc.org [rsc.org]
- 7. Fluorobenzene [cms.gutow.uwosh.edu]
- 8. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]
- 9. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Spectrum [SNIR3] | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: Friedel-Crafts Alkylation of 1-Butyl-3-fluorobenzene
Abstract & Introduction
The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution (EAS), facilitates the formation of crucial carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1][2] This application note provides an in-depth examination of the Friedel-Crafts alkylation mechanism as applied to 1-Butyl-3-fluorobenzene, a disubstituted aromatic substrate. The interplay between an activating alkyl group and a deactivating-yet-directing halogen substituent presents a compelling case study in regioselectivity. We will dissect the electronic and steric factors governing the reaction's outcome, provide a robust experimental protocol for its execution, and discuss common challenges and solutions inherent to the methodology. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this reaction with predictable and optimized results.
Mechanistic Deep Dive: Directing Effects in a Disubstituted System
The regiochemical outcome of a Friedel-Crafts alkylation on a substituted benzene ring is dictated by the electronic nature of the incumbent groups.[3] In the case of 1-Butyl-3-fluorobenzene, we must consider the competing influences of the butyl and fluoro substituents.
2.1 Electronic Influence of Substituents:
-
n-Butyl Group (-C₄H₉): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect (+I). This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Alkyl groups are classified as activating ortho-, para-directors.[3][4]
-
Fluoro Group (-F): Halogens present a dichotomy. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[5] However, it also possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect, though weaker than the inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]
2.2 Predicting Regioselectivity: The two substituents on 1-Butyl-3-fluorobenzene work in concert to direct the incoming electrophile. Let's analyze the available positions for substitution:
-
Position 2: Ortho to the butyl group and ortho to the fluoro group.
-
Position 4: Para to the butyl group and ortho to the fluoro group.
-
Position 6: Ortho to the butyl group and para to the fluoro group.
-
Position 5: Meta to both groups.
Both the activating butyl group and the deactivating fluoro group direct the electrophile to positions 2, 4, and 6. Substitution at the meta position (5) is electronically disfavored. The final product distribution among the ortho- and para- isomers is governed by a combination of activating strength and steric hindrance.
-
Electronic Activation: The electron-donating butyl group strongly activates the positions ortho and para to it (2, 4, 6).
-
Steric Hindrance: The bulky n-butyl group can sterically hinder the approach of the electrophile to the adjacent position 2.
-
Predicted Outcome: Consequently, the electrophilic attack is most likely to occur at the less sterically hindered positions 4 and 6, which are still electronically activated by both groups. The reaction is expected to yield a mixture of 1,5-Dialkyl-3-fluorobenzene (substitution at C4) and 1,3-Dialkyl-5-fluorobenzene (substitution at C6).
2.3 The Alkylation Mechanism
The reaction proceeds via a three-step mechanism common to Friedel-Crafts alkylations. We will consider the alkylation with tert-butyl chloride, which generates a stable tertiary carbocation and avoids the potential for carbocation rearrangements that can plague reactions with primary alkyl halides.[8][9][10]
-
Step 1: Generation of the Electrophile. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the alkyl halide to generate a carbocation.[8]
-
Step 2: Nucleophilic Attack. The π-electron system of the activated aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]
-
Step 3: Deprotonation. A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[12]
Below is a Graphviz diagram illustrating the mechanistic pathway for the formation of the major product at position 4.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: Electrophilic Aromatic Substitution of 1-Butyl-3-fluorobenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing electrophilic aromatic substitution (EAS) reactions on 1-butyl-3-fluorobenzene. It delves into the underlying principles governing regioselectivity, driven by the competing electronic and steric effects of the butyl and fluoro substituents. Detailed, field-tested protocols for key EAS reactions—nitration, Friedel-Crafts acylation, halogenation, and sulfonation—are presented, emphasizing experimental rationale, safety, and product validation.
Introduction: The Regiochemical Landscape of 1-Butyl-3-fluorobenzene
The synthetic utility of substituted aromatic compounds is immense, particularly in the fields of medicinal chemistry and materials science. 1-Butyl-3-fluorobenzene presents a fascinating case for electrophilic aromatic substitution (EAS), featuring a substituent of each major class on the same aromatic ring: an activating alkyl group and a deactivating halogen.[1][2] Understanding the interplay between these groups is paramount for predicting and controlling reaction outcomes.
-
The n-Butyl Group (-C₄H₉): As an alkyl group, the butyl substituent is an activating group .[3][4] It donates electron density to the benzene ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][3] This activation effect directs incoming electrophiles to the ortho and para positions relative to the butyl group.
-
The Fluoro Group (-F): The fluorine substituent is a classic example of a deactivating, yet ortho-, para-directing group .[5][6] Its high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less reactive overall.[7] However, fluorine possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which stabilizes the cationic intermediate (the sigma complex) formed during an attack at the ortho and para positions.[5][7][8] This resonance effect is responsible for its directing ability. For fluorine, the inductive deactivation outweighs the resonance activation, but the resonance donation still dictates the position of the attack.[7][9]
Predicting Regioselectivity
In 1-butyl-3-fluorobenzene, the two substituents are meta to each other. The positions available for substitution are C2, C4, C5, and C6. The directing effects of the two groups must be considered in concert:
-
Butyl Group Directs to: C2, C4, C6 (ortho and para positions)
-
Fluoro Group Directs to: C2, C4, C6 (ortho and para positions)
The C5 position is meta to both groups and is therefore strongly disfavored. All three remaining positions (C2, C4, C6) are electronically activated by the resonance and/or inductive effects of both substituents. Therefore, the final product distribution is largely governed by steric hindrance .[9][10][11]
-
Position C2: Ortho to both the butyl and fluoro groups. This position is highly sterically hindered.
-
Position C4: Para to the bulky butyl group and ortho to the smaller fluoro group. This position is the most sterically accessible of the activated sites.
-
Position C6: Ortho to the butyl group and para to the fluoro group. Steric hindrance from the adjacent butyl group makes this position less accessible than C4.[9]
Summary of Key EAS Reactions & Conditions
The following table summarizes the expected outcomes and typical conditions for common EAS reactions performed on 1-butyl-3-fluorobenzene.
| Reaction Type | Electrophile (E+) | Reagents & Catalyst | Major Product (Structure) | Expected Minor Product(s) |
| Nitration | Nitronium ion (NO₂⁺) | Conc. HNO₃, Conc. H₂SO₄ | 1-Butyl-2-fluoro-4-nitrobenzene | 1-Butyl-4-fluoro-2-nitrobenzene |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ (Lewis Acid) | 1-(5-Butyl-2-fluorophenyl)ethan-1-one | 1-(3-Butyl-4-fluorophenyl)ethan-1-one |
| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ or AlBr₃ | 1-Bromo-4-butyl-2-fluorobenzene | 2-Bromo-1-butyl-4-fluorobenzene |
| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ (H₂SO₄/SO₃) | 5-Butyl-2-fluorobenzene-1-sulfonic acid | 3-Butyl-4-fluorobenzene-1-sulfonic acid |
Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. All reagents, especially strong acids, Lewis acids, and halogenating agents, are corrosive and/or toxic and must be handled with extreme care.
Protocol: Nitration of 1-Butyl-3-fluorobenzene
Principle: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric and sulfuric acids.[10] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The aromatic ring then attacks this electrophile.
Materials & Reagents:
-
1-Butyl-3-fluorobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath (0-5°C), slowly add concentrated H₂SO₄ (2.5 mL) to concentrated HNO₃ (2.5 mL). Stir gently for 5-10 minutes. Causality: This exothermic reaction must be cooled to prevent the formation of byproducts and ensure safety.
-
Substrate Addition: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol) in 15 mL of dichloromethane. Cool this flask to 0°C using an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred substrate solution over 30-45 minutes. The temperature must be maintained below 10°C throughout the addition.[12]
-
Stirring: After the addition is complete, let the reaction stir at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with water (50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL). Causality: The bicarbonate wash neutralizes any residual strong acids, which is crucial for preventing product degradation during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the major product, 1-butyl-2-fluoro-4-nitrobenzene.
Protocol: Friedel-Crafts Acylation of 1-Butyl-3-fluorobenzene
Principle: This reaction introduces an acyl group onto the aromatic ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺).[13][14][15]
Materials & Reagents:
-
1-Butyl-3-fluorobenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Acetyl Chloride (CH₃COCl) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Nitrogen or Argon), ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lewis Acid Suspension: Add anhydrous AlCl₃ (e.g., 4.8 g, 36.1 mmol) to anhydrous DCM (40 mL). Cool the resulting suspension to 0°C in an ice bath. Causality: AlCl₃ is extremely hygroscopic; anhydrous conditions are critical to prevent catalyst deactivation and unwanted side reactions.
-
Acylium Ion Formation: Add acetyl chloride (e.g., 2.4 mL, 34.5 mmol) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5°C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes.
-
Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.
-
Workup: Cool the reaction flask back to 0°C and very slowly quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl (50 mL).[13] Causality: The quench is highly exothermic and releases HCl gas; slow, controlled addition is a critical safety step.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 1-(5-butyl-2-fluorophenyl)ethan-1-one.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 24, 2026, from [Link]
-
CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butyl-3-fluorobenzene. PubChem. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved January 24, 2026, from [Link]
-
UW-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). US3946037A - Sulfonation of aromatic compounds.
-
YouTube. (2014, June 14). Aromatic Sulfonation of Benzene. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved January 24, 2026, from [Link]
-
SlidePlayer. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr:. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved January 24, 2026, from [Link]
-
Chemguide. (n.d.). Halogenation of Benzene and Methylbenzene. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 24, 2026, from [Link]
-
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved January 24, 2026, from [Link]
-
YouTube. (2021, March 17). Sulfonation Aromatic Substitution Overview. Retrieved January 24, 2026, from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. websites.umich.edu [websites.umich.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of 1-Butyl-3-fluorobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: The judicious incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Butyl-3-fluorobenzene has emerged as a valuable and versatile building block in this endeavor. Its unique combination of a lipophilic butyl group and an electron-withdrawing fluorine atom on a phenyl ring allows for tailored modifications that can enhance metabolic stability, improve receptor binding affinity, and optimize bioavailability. These attributes make it a sought-after precursor for a range of pharmaceutical intermediates, particularly in the development of therapies for metabolic disorders and neurological conditions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1-Butyl-3-fluorobenzene in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Reactivity Profile
1-Butyl-3-fluorobenzene (C₁₀H₁₃F) is a colorless liquid with a molecular weight of 152.21 g/mol .[1] The presence of the fluorine atom at the meta-position to the butyl group significantly influences the electronic properties of the aromatic ring, making it a versatile substrate for various chemical transformations.
Table 1: Physicochemical Properties of 1-Butyl-3-fluorobenzene
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃F | PubChem[1] |
| Molecular Weight | 152.21 g/mol | PubChem[1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not specified | N/A |
| Density | Not specified | N/A |
The fluorine atom, being highly electronegative, deactivates the aromatic ring towards electrophilic substitution, while the butyl group is an ortho-, para-director. This interplay of electronic effects allows for regioselective functionalization, a critical aspect in the multi-step synthesis of complex pharmaceutical molecules.
Core Synthetic Transformations
1-Butyl-3-fluorobenzene serves as a foundational scaffold for the introduction of various functional groups, paving the way for the construction of more complex pharmaceutical intermediates. Key reactions include Friedel-Crafts acylation, directed ortho-lithiation, and Suzuki-Miyaura coupling.
Friedel-Crafts Acylation: Gateway to Ketone Intermediates
Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto the aromatic ring of 1-Butyl-3-fluorobenzene.[2][3] This reaction typically proceeds with high para-selectivity due to the directing effect of the butyl group. The resulting ketone is a versatile intermediate that can be further modified.
Workflow for Friedel-Crafts Acylation of 1-Butyl-3-fluorobenzene:
Caption: General workflow for Friedel-Crafts acylation.
Protocol 1: Synthesis of 1-(4-Butyl-2-fluorophenyl)ethan-1-one
This protocol describes a representative Friedel-Crafts acylation of 1-Butyl-3-fluorobenzene with acetyl chloride.
Materials:
-
1-Butyl-3-fluorobenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 1-Butyl-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Directed ortho-Lithiation: Regioselective Functionalization
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] The fluorine atom in 1-Butyl-3-fluorobenzene can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Caption: Directed ortho-lithiation workflow.
Protocol 2: ortho-Formylation of 1-Butyl-3-fluorobenzene
This protocol outlines the ortho-formylation of 1-Butyl-3-fluorobenzene via directed lithiation followed by quenching with N,N-dimethylformamide (DMF).
Materials:
-
1-Butyl-3-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 1-Butyl-3-fluorobenzene (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ortho-formylated product.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] For this application, 1-Butyl-3-fluorobenzene can be first converted to a boronic acid or boronic ester derivative. This derivative can then be coupled with various aryl or heteroaryl halides to construct complex molecular architectures found in many pharmaceutical agents.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | Toluene/Water, Dioxane/Water | Reaction medium |
| Aryl Halide | Aryl bromide, Aryl iodide | Coupling partner |
Application in the Synthesis of a GPR40 Modulator Intermediate
G-protein coupled receptor 40 (GPR40) has been identified as a promising target for the treatment of type 2 diabetes.[7] Modulators of this receptor often feature a biaryl core. The following section outlines a synthetic route to a key intermediate for GPR40 modulators, starting from 1-Butyl-3-fluorobenzene.
Synthetic Scheme for a GPR40 Modulator Intermediate:
Caption: Synthesis of a GPR40 modulator intermediate.
This synthetic pathway highlights the utility of 1-Butyl-3-fluorobenzene as a starting material. The initial Friedel-Crafts acylation provides a key ketone intermediate, which is then functionalized to enable the crucial Suzuki-Miyaura coupling step, ultimately leading to the desired biaryl structure.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Butyl-3-fluorobenzene is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique structural features allow for a range of strategic chemical transformations, enabling the construction of complex molecular architectures. The protocols and workflows presented in this document provide a practical guide for researchers to effectively utilize this compound in their drug discovery and development programs. As the demand for novel therapeutics with optimized properties continues to grow, the importance of strategically fluorinated building blocks like 1-Butyl-3-fluorobenzene is set to increase.
References
- CN101462931A - Method for acylating fluorobenzene - Google P
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC. (URL: [Link])
-
Directed (ortho) Metallation. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (URL: [Link])
-
Friedel-Crafts Acylation Made Super Easy! - YouTube. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
- WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl)
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. (URL: [Link])
-
1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem. (URL: [Link])
-
Standard Lithiation–Borylation A user's guide. (URL: [Link])
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (URL: [Link])
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of fluorinated benzophenones and phenylcoumarins - ResearchSpace@UKZN. (URL: [Link])
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. (URL: [Link])
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International - I.K. Press. (URL: [Link])
-
Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed. (URL: [Link])
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (URL: [Link])
-
(PDF) Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N- - ResearchGate. (URL: [Link])
-
The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])
- US3161689A - Process for making grignard reagents - Google P
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (URL: [Link])
-
Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])
-
Saturated bioisosteres of benzene: Unique building blocks for drug discovery. (URL: [Link])
-
Biological Potential of FluoroBenzene Analogs - JSciMed Central. (URL: [Link])
-
Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J. (URL: [Link])
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (URL: [Link])
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchGate. (URL: [Link])
-
Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo - Semantic Scholar. (URL: [Link])
-
10 - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. (URL: [Link])
- WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Butyl-3-fluorobenzene in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine into active pharmaceutical ingredients has a celebrated history, and this success is mirrored in the agrochemical industry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance the efficacy, metabolic stability, and overall performance of pesticides.[1][2] The introduction of a fluorine atom or a fluorinated moiety can profoundly alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by crop or pest organisms.[1][3][4] This translates into potentially lower application rates, improved environmental profiles, and novel modes of action to combat resistance.[5] Data from 2016–2022 shows that approximately 64% of newly launched agrochemicals contained fluorine, underscoring the element's pivotal role in modern crop protection.[6]
Within the vast library of fluorinated building blocks, 1-Butyl-3-fluorobenzene stands out as a versatile starting material. Its structure combines two key features:
-
A Lipophilic Butyl Group: This alkyl chain can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, facilitating transport to the target site.[7]
-
A Strategically Placed Fluorine Atom: This halogen acts as a powerful electronic modulator and a metabolic shield. It influences the reactivity of the benzene ring and can block sites susceptible to oxidative metabolism.
This guide provides a conceptual framework and detailed protocols for leveraging 1-Butyl-3-fluorobenzene as a scaffold for the synthesis of novel herbicidal and fungicidal candidates. The methodologies are grounded in established, high-yield chemical transformations and standard biological screening practices.
Overall Research & Development Workflow
The following diagram illustrates a logical workflow for the exploration of 1-Butyl-3-fluorobenzene as a precursor for novel agrochemicals, from initial synthesis to biological validation.
Caption: High-level workflow from synthesis to lead identification.
Part 1: Synthesis of Agrochemical Candidates
This section details hypothetical, yet plausible, synthetic routes to convert 1-Butyl-3-fluorobenzene into precursors for two major classes of agrochemicals: phenyltriazolinone herbicides and pyrazole carboxamide fungicides.
Protocol 1.1: Synthesis of Key Intermediate: 4-Butyl-2-fluoroaniline
The foundational step for many subsequent syntheses is the introduction of an amino group onto the aromatic ring. A classic and reliable method is via nitration followed by reduction.
Causality Behind Experimental Choices:
-
Nitration: Electrophilic aromatic substitution (EAS) is the chosen pathway. The directing effects of the substituents on 1-Butyl-3-fluorobenzene are critical. The butyl group is an activating, ortho, para-director due to its electron-donating inductive effect.[8] The fluorine atom is a deactivating, ortho, para-director due to its competing electron-withdrawing inductive (-I) and electron-donating mesomeric (+M) effects.[9] The combined effect strongly favors substitution at the C4 position (para to the butyl group and meta to the fluorine), which is sterically accessible and electronically activated.
-
Reduction: The reduction of the nitro group to an amine is a robust transformation. Iron powder in the presence of an acid (like ammonium chloride) is a cost-effective, safe, and high-yielding method suitable for laboratory and potential scale-up operations, avoiding the need for high-pressure hydrogenation.[10]
Caption: Synthetic pathway to the key aniline intermediate.
Step-by-Step Methodology:
-
Nitration of 1-Butyl-3-fluorobenzene: a. To a stirred solution of concentrated sulfuric acid (50 mL) in a three-neck flask equipped with a thermometer and a dropping funnel, cool the flask to 0 °C in an ice-salt bath. b. Slowly add 1-Butyl-3-fluorobenzene (15.2 g, 0.1 mol) to the sulfuric acid while maintaining the temperature below 5 °C. c. Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, keeping it cool. d. Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C. e. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. f. Carefully pour the reaction mixture onto crushed ice (300 g). A yellow oil/precipitate will form. g. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Butyl-2-fluoro-4-nitrobenzene. Purification can be achieved via vacuum distillation or column chromatography.
-
Reduction to 4-Butyl-2-fluoroaniline: a. In a round-bottom flask, create a suspension of iron powder (28 g, 0.5 mol) and ammonium chloride (2.7 g, 0.05 mol) in a mixture of ethanol (100 mL) and water (25 mL). b. Heat the mixture to reflux with vigorous stirring. c. Add a solution of the crude 1-Butyl-2-fluoro-4-nitrobenzene (19.7 g, 0.1 mol) in ethanol (20 mL) dropwise to the refluxing mixture over 1 hour. d. Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite. Wash the filter cake thoroughly with hot ethanol. f. Combine the filtrates and remove the ethanol under reduced pressure. g. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Butyl-2-fluoroaniline, which can be purified by vacuum distillation.
Protocol 1.2: Synthesis of a Phenyltriazolinone Herbicide Candidate
Phenyltriazolinone herbicides, such as sulfentrazone and carfentrazone-ethyl, are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[4][11] The 4-Butyl-2-fluoroaniline intermediate is an ideal precursor for creating an analog of this class.
Step-by-Step Methodology (Conceptual):
-
Diazotization and Hydrazone Formation: The aniline intermediate is first converted to a diazonium salt, which is then reacted with a suitable partner (e.g., ethyl 2-chloroacetoacetate) to form a hydrazone.
-
Cyclization: The hydrazone is cyclized in the presence of a reagent like phosgene or a phosgene equivalent (e.g., triphosgene) to form the triazolinone ring.
-
Alkylation/Functionalization: The N-H on the triazolinone ring can be further functionalized to introduce various groups to modulate activity and selectivity.
Protocol 1.3: Synthesis of a Pyrazole Carboxamide Fungicide Candidate
Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][12][13] The synthesis typically involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative.
Causality Behind Experimental Choices:
-
Amide Bond Formation: The most direct method is the reaction between an aniline and an acyl chloride. This is a robust and widely used transformation.[13]
-
Catalytic Alternative (Buchwald-Hartwig Amination): For more complex or sensitive substrates, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination offers a powerful alternative.[1][14] This reaction couples an aryl halide (or triflate) with an amine. While we are using an aniline, the principle is the same and demonstrates the versatility of modern synthetic methods for C-N bond formation. For our purpose, the direct acylation is more straightforward.
Step-by-Step Methodology:
-
Preparation of Pyrazole Acyl Chloride: a. Start with a commercially available or synthesized pyrazole-4-carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common SDHI core). b. Suspend the carboxylic acid (0.1 mol) in dichloromethane (100 mL) with a catalytic amount of dimethylformamide (DMF, 2-3 drops). c. Slowly add thionyl chloride (1.2 eq, 0.12 mol) or oxalyl chloride dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. e. Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.
-
Amide Coupling: a. Dissolve 4-Butyl-2-fluoroaniline (from Protocol 1.1, 0.1 mol) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq, 0.12 mol) in anhydrous dichloromethane (150 mL) and cool to 0 °C. b. Add a solution of the crude pyrazole-4-carbonyl chloride (0.1 mol) in dichloromethane (50 mL) dropwise. c. Stir the reaction at room temperature overnight. d. Quench the reaction with water and separate the layers. e. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. g. Purify the final pyrazole carboxamide candidate by recrystallization or column chromatography.
Part 2: Biological Activity Evaluation
After synthesis and purification, the novel compounds must be evaluated for their potential agrochemical activity. The following are standard, high-throughput screening protocols.
Protocol 2.1: In-vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol assesses the intrinsic ability of a compound to inhibit the growth of key plant pathogenic fungi.
Step-by-Step Methodology:
-
Preparation: a. Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to 45-50 °C in a water bath. c. Prepare stock solutions of the synthesized test compounds (e.g., 10,000 ppm in DMSO). d. Add the appropriate volume of stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, 100 ppm). A DMSO-only plate serves as the negative control, and a commercial fungicide (e.g., boscalid) serves as the positive control.[6] e. Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation and Incubation: a. Obtain pure cultures of target fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Alternaria solani).[6][15] b. Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture. c. Place the mycelial plug, mycelium-side down, in the center of each test plate. d. Seal the plates with paraffin film and incubate at 25-28 °C in the dark.
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached near-full growth (but before it touches the edge). b. Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. Use dose-response data to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for promising compounds.
Table 1: Hypothetical Antifungal Screening Data
| Compound ID | Concentration (ppm) | % Inhibition vs. Fusarium oxysporum | % Inhibition vs. Rhizoctonia solani |
| Control (DMSO) | 0 | 0 | 0 |
| Boscalid | 10 | 95 | 98 |
| Candidate A | 10 | 15 | 25 |
| Candidate A | 100 | 65 | 78 |
| Candidate B | 10 | 45 | 55 |
| Candidate B | 100 | 92 | 97 |
Protocol 2.2: Greenhouse Herbicidal Screening (Pre- and Post-emergence)
This whole-plant bioassay determines the herbicidal effects of the compounds on both weed and crop species.
Step-by-Step Methodology:
-
Plant Cultivation: a. Fill pots or trays with a standard greenhouse potting mix. b. For pre-emergence testing, sow seeds of selected weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail) and crop species (e.g., soybean, corn) into the soil at the appropriate depth. c. For post-emergence testing, sow seeds and allow them to grow in a controlled greenhouse environment (e.g., 25°C, 14-hour photoperiod) until they reach the 2-3 true leaf stage.[3]
-
Compound Application: a. Prepare spray solutions of the test compounds at desired rates (e.g., 150 g ai/ha) in a suitable solvent/surfactant system (e.g., acetone/water with Tween-20).[4] b. Use a calibrated track sprayer to apply the solutions uniformly to the pots. For pre-emergence, spray the soil surface immediately after sowing. For post-emergence, spray the foliage of the emerged seedlings. c. Include an untreated control (sprayed with solvent/surfactant only) and a commercial herbicide standard.
-
Evaluation: a. Return the pots to the greenhouse and water as needed. b. Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[16] c. For a more quantitative measure, harvest the above-ground biomass at 21 DAT, dry in an oven, and weigh to determine the percent reduction in growth compared to the untreated control.
Protocol 2.3: Insecticidal Activity Assay (Aphid Leaf-Dip Bioassay)
This protocol is designed to assess the contact and/or ingestion toxicity of compounds against piercing-sucking insects like aphids.
Step-by-Step Methodology:
-
Preparation: a. Prepare test solutions of the synthesized compounds at various concentrations (e.g., 10, 50, 100, 500 ppm) in a water-acetone solution containing a wetting agent (e.g., 0.05% Triton X-100). b. Excise leaves from a suitable host plant (e.g., fava bean for pea aphids) and dip them into the test solutions for 10-15 seconds with gentle agitation.[2] c. Place the leaves on paper towels to air dry. A water/acetone/wetter-dipped leaf serves as the control.
-
Insect Exposure: a. Prepare small Petri dishes containing a solidified agar-water base (approx. 1.5% agar) to maintain leaf turgor. b. Once dry, place one treated leaf, abaxial (lower) side up, onto the agar in each dish. c. Carefully transfer 10-15 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush. d. Seal the dishes with ventilated lids or perforated paraffin film.
-
Data Collection: a. Incubate the dishes at room temperature under a 16:8 light:dark cycle. b. Assess aphid mortality at 24, 48, and 72 hours after exposure. Aphids that are unable to move when prodded gently with the brush are considered dead. c. Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. d. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for active compounds.
Conclusion and Future Directions
1-Butyl-3-fluorobenzene represents a promising and under-explored starting point for the discovery of novel agrochemicals. Its inherent lipophilicity and the proven benefits of the fluorobenzene moiety provide a strong foundation for rational design. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to synthesize and evaluate new herbicidal and fungicidal candidates derived from this versatile building block. Future work should focus on expanding the library of synthesized analogs to build a clear Structure-Activity Relationship (SAR), optimizing lead compounds for potency and crop selectivity, and elucidating their specific modes of action.
References
-
Babenko, V. V., & Shainyan, B. A. (2018). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen. Retrieved from [Link]
-
Abd-El-Kareem, F., et al. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wang, Z., et al. (2015). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Pesticides Containing a Single Fluorinated Carbon. EPA.gov. Retrieved from [Link]
-
Scarponi, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]
-
Ault, A. (2004). The Electrophilic Aromatic Substitution of Fluorobenzene. Journal of Chemical Education. Retrieved from [Link]
-
Fujinami, A., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. Retrieved from [Link]
-
Zhang, S., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Abd-Elgawad, A. M., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Aphids. IRAC. Retrieved from [Link]
-
Wang, Z., et al. (2015). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. ResearchGate. Retrieved from [Link]
-
Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (2025). Greenhouse Operation Protocol. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Zhang, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]
-
Lu, C., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Retrieved from [Link]
-
Valenzuela-Soto, J. H., et al. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). PMC. Retrieved from [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. Retrieved from [Link]
-
Senthil-Nathan, S. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN1026585C - Process for producing aryltriazolinones.
-
Leah4sci. (2021). Directing Groups in EAS. YouTube. Retrieved from [Link]
-
Lee, Y.-H., et al. (2018). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. Retrieved from [Link]
-
Liu, Y., et al. (2020). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Retrieved from [Link]
-
Whalon, M. E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. PMC. Retrieved from [Link]
-
Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance. AHDB. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Wang, Z., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Retrieved from [Link]
-
Royer, T., et al. (2017). Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015. Arthropod Management Tests, Oxford Academic. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irac-online.org [irac-online.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.ahdb.org.uk [media.ahdb.org.uk]
Application Notes and Protocols for the Nitration of 1-Butyl-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols and theoretical insights into the nitration of 1-butyl-3-fluorobenzene, a key transformation for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding and successful experimental outcomes.
Introduction: The Strategic Importance of Nitrated Aromatics
Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups. The introduction of a nitro group onto an aromatic ring, such as in 1-butyl-3-fluorobenzene, significantly alters its electronic properties and provides a handle for further chemical modifications, including reduction to anilines, which are pivotal in the construction of numerous bioactive molecules. The specific substitution pattern of the incoming nitro group is of paramount importance, as the resulting isomeric products can exhibit vastly different biological activities and chemical reactivities. Understanding and controlling the regioselectivity of the nitration reaction is therefore a critical aspect of synthetic strategy.
Mechanistic Overview and Regioselectivity
The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]
Generation of the Nitronium Ion:
Concentrated sulfuric acid protonates nitric acid, leading to the formation of a good leaving group (water) and subsequent generation of the nitronium ion.[1]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the nitroaromatic product.
Directing Effects of Substituents:
The regiochemical outcome of the nitration of 1-butyl-3-fluorobenzene is governed by the directing effects of the two existing substituents: the butyl group and the fluorine atom.
-
Butyl Group (-C₄H₉): An alkyl group, the butyl substituent is an activating group and an ortho, para-director. It donates electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate when the nitro group adds to the ortho or para positions.
-
Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the aromatic ring through resonance, which helps to stabilize the carbocation intermediate.[2] The para-directing effect of fluorine is often pronounced.[2]
Predicted Regioselectivity for 1-Butyl-3-fluorobenzene:
Considering the directing effects of both substituents, the incoming nitro group is expected to add to the positions that are ortho or para to both the butyl and fluoro groups, and where steric hindrance is minimized. The primary positions for nitration are therefore C2, C4, and C6.
-
Position 2 (ortho to butyl, ortho to fluoro): Favorable electronically, but may experience some steric hindrance from the adjacent butyl group.
-
Position 4 (para to fluoro, ortho to butyl): Electronically favorable and sterically accessible. This is often a major product in the nitration of similar substrates.
-
Position 6 (ortho to fluoro, meta to butyl): Less favored electronically due to the meta relationship with the activating butyl group.
Therefore, the nitration of 1-butyl-3-fluorobenzene is expected to yield a mixture of isomers, primarily 1-butyl-3-fluoro-4-nitrobenzene and 1-butyl-3-fluoro-2-nitrobenzene , with the potential for a smaller amount of the 6-nitro isomer. The exact ratio of these products will be influenced by the reaction conditions.
Experimental Protocols
The following protocols provide detailed procedures for the mononitration of 1-butyl-3-fluorobenzene under different conditions.
Protocol 1: Standard Nitration with Mixed Acid
This protocol is a standard method for the nitration of moderately reactive aromatic compounds.
Materials:
-
1-Butyl-3-fluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, slowly and carefully add concentrated nitric acid (e.g., 3.5 mL, 78.8 mmol) to concentrated sulfuric acid (e.g., 7.0 mL, 131.6 mmol) while cooling in an ice bath. This nitrating mixture should be prepared fresh.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-butyl-3-fluorobenzene over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (approximately 50 g) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Protocol 2: Milder Nitration with Acetic Anhydride
This protocol uses a milder nitrating agent, which can sometimes offer better control and selectivity for sensitive substrates.
Materials:
-
1-Butyl-3-fluorobenzene
-
Concentrated Nitric Acid (70%)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, cool acetic anhydride (e.g., 10 mL) to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (e.g., 2.5 mL, 56.3 mmol) to the cold acetic anhydride with stirring. Maintain the temperature below 10 °C.
-
To this mixture, add 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol) dropwise while keeping the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the isomeric mixture by column chromatography as described in Protocol 1.
Comparison of Nitration Protocols
| Parameter | Protocol 1: Mixed Acid | Protocol 2: Acetic Anhydride |
| Nitrating Agent | Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ | Acetyl nitrate (CH₃COONO₂) |
| Reaction Conditions | 0-10 °C | 0 °C to room temperature |
| Reaction Time | Typically shorter (1-2 hours) | Typically longer (2-4 hours) |
| Selectivity | May lead to dinitration if not controlled | Generally milder, may offer better selectivity |
| Work-up | Requires neutralization of strong acid | Milder work-up conditions |
| Safety | Highly corrosive and exothermic | Less exothermic, but acetic anhydride is corrosive |
Characterization of Products
The separation and identification of the resulting isomers are crucial. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Expected ¹H NMR and ¹³C NMR Spectral Features:
-
¹H NMR: The aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The introduction of the electron-withdrawing nitro group will cause a downfield shift of the adjacent protons. The butyl group protons will appear in the upfield region (0.9-2.8 ppm).
-
¹³C NMR: The aromatic carbons will resonate between 110-165 ppm. The carbon atom attached to the nitro group will be significantly deshielded. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC can be used to determine the ratio of the different isomers in the product mixture. The mass spectrum of each isomer will show a molecular ion peak corresponding to the molecular weight of the nitrated product (C₁₀H₁₂FNO₂: 197.21 g/mol ).
Safety and Handling
Extreme caution must be exercised when performing nitration reactions.
-
Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts. Always add the nitrating agent slowly and maintain cooling with an ice bath.
-
Quenching: Quenching the reaction mixture by adding it to ice should be done slowly and carefully to dissipate the heat generated.
Workflow and Mechanism Diagrams
Experimental Workflow for Nitration of 1-Butyl-3-fluorobenzene
Caption: A typical experimental workflow for the nitration of 1-butyl-3-fluorobenzene.
Mechanism of Electrophilic Aromatic Nitration
Caption: The three key steps in the electrophilic aromatic nitration mechanism.
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
Sources
Application Notes and Protocols for the Suzuki Coupling of 1-Butyl-3-fluorobenzene Derivatives in Pharmaceutical Research
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery
The biaryl motif is a cornerstone in the architecture of numerous blockbuster pharmaceuticals. Its prevalence stems from its ability to provide a rigid scaffold for orienting functional groups, thereby enabling precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these critical C-C bonds, a testament to its impact that was recognized with the 2010 Nobel Prize in Chemistry.[1]
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy for enhancing pharmacological profiles.[2][3] Fluorine's unique properties, including its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, the synthesis of fluorinated biaryl compounds is of paramount interest to researchers in drug development.
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of halogenated 1-butyl-3-fluorobenzene derivatives, a class of substrates that combines the desirable lipophilic butyl group with the advantageous electronic properties of a fluorine substituent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel fluorinated biaryl compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is essential for the activation of the organoboron species, facilitating the crucial transmetalation step.[7]
The catalytic cycle can be visualized as follows:
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligands: The choice of palladium precursor and ligand is critical for reaction efficiency. Electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl₂, enhance the rate of oxidative addition and reductive elimination.[8] For challenging substrates, more specialized ligands may be required.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently employed to facilitate the dissolution of the base and the boronate species.
Experimental Protocol: Suzuki Coupling of 1-Bromo-4-butyl-2-fluorobenzene with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of a halogenated derivative of 1-butyl-3-fluorobenzene.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |
| 1-Bromo-4-butyl-2-fluorobenzene | N/A | 231.11 g/mol | >97% | Varies |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | >98% | Varies |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 g/mol | >98% | Varies |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | >99% | Varies |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | >99.8% | Varies |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | N/A |
Experimental Workflow:
Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried pressure flask equipped with a magnetic stir bar, add 1-bromo-4-butyl-2-fluorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Degassing: Sparge the mixture with a gentle stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv.) to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the pressure flask and heat the reaction mixture to 100°C with vigorous stirring overnight (approximately 16 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-butyl-2-fluoro-1,1'-biphenyl.
Data Presentation: Expected Results and Characterization
Typical Reaction Parameters and Outcomes:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70-85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
Characterization Data for a Representative Product: 4-butyl-2-fluoro-1,1'-biphenyl
| Property | Value |
| Molecular Formula | C₁₆H₁₇F |
| Molecular Weight | 228.31 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.55-7.40 (m, 5H, Ar-H), 7.35-7.25 (m, 1H, Ar-H), 7.10-6.95 (m, 2H, Ar-H), 2.65 (t, J = 7.6 Hz, 2H, -CH₂-), 1.62 (quint, J = 7.6 Hz, 2H, -CH₂-), 1.38 (sext, J = 7.4 Hz, 2H, -CH₂-), 0.94 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.5 (d, JCF = 247 Hz), 142.9, 137.9, 131.0 (d, JCF = 5 Hz), 129.5, 128.4, 127.2, 124.2 (d, JCF = 3 Hz), 115.5 (d, JCF = 22 Hz), 35.2, 33.5, 22.3, 13.9 |
| Mass Spectrometry (EI) | m/z (%): 228 (M⁺, 100), 185 (85), 170 (40) |
Note: The NMR data is predicted based on analogous structures and may vary slightly. The coupling constant (JCF) in the ¹³C NMR spectrum is a characteristic feature of fluorinated aromatic compounds.[9]
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Inefficient degassing, poor quality reagents, or insufficient heating.
-
Solution: Ensure all solvents are properly degassed. Use freshly opened, high-purity reagents. Verify the reaction temperature with an external thermometer. Consider increasing the catalyst loading to 5 mol%.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Presence of oxygen, or slow transmetalation.
-
Solution: Rigorous exclusion of air is crucial. A slightly higher excess of the boronic acid (1.3-1.5 equiv.) can sometimes suppress the homocoupling of the aryl halide.
-
-
Incomplete Reaction:
-
Cause: Deactivation of the catalyst or insufficient reaction time.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. Ensure the base is sufficiently strong and soluble.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of fluorinated biaryl compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel molecular architectures. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this powerful transformation in the laboratory.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega. [Link]
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts . [Link]
- Oldenhuis, N. J., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Li, J. J. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
-
ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid . [Link]
- Seltzman, H. H., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands . [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction . YouTube. [Link]
-
ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products . [Link]
- Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
NIST. 1,1'-Biphenyl, 2-fluoro- . NIST WebBook. [Link]
-
ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]
-
PubMed. Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes . [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . [Link]
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry . [Link]
- Tajima, Y., et al. (2024).
-
ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes . [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action . [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . [Link]
-
ACS Publications. Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane . [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . [Link]
- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article . [Link]
-
NIST. Mass spectra of fluorocarbons . NIST WebBook. [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation . [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides . [Link]
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-3-fluorobenzene
Introduction: Navigating the Synthesis of a Key Fluoroaromatic Intermediate
Welcome to the technical support guide for the synthesis of 1-Butyl-3-fluorobenzene. As a key intermediate in the development of pharmaceuticals, agrochemicals, and materials, the successful synthesis of this compound with high purity is critical.[1] However, like many organofluorine syntheses, the pathway to 1-Butyl-3-fluorobenzene is often accompanied by the formation of challenging side products and impurities that can complicate purification and compromise final product quality.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for chemists and researchers to diagnose and resolve common issues, moving beyond simple procedural steps to explain the underlying chemical principles driving the formation of these undesirable byproducts. We will focus primarily on the most common and practical synthetic route: the Grignard reaction.
Section 1: The Grignard Reaction Pathway - Troubleshooting & FAQs
The synthesis of 1-Butyl-3-fluorobenzene via a Grignard reaction typically involves the formation of 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene, followed by alkylation with a butyl halide.
Caption: Primary Grignard synthesis pathway for 1-Butyl-3-fluorobenzene.
FAQ 1: My reaction yield is very low, and my crude NMR/GC-MS shows a significant amount of unreacted 1-bromo-3-fluorobenzene. What went wrong?
Answer: This is a classic symptom of failed or incomplete Grignard reagent formation. The Grignard reagent is a powerful nucleophile and an extremely strong base, making it highly sensitive to moisture and protic sources.
Root Causes & Solutions:
-
Presence of Water: The most common culprit is residual water in your glassware or solvent. The Grignard reagent will be rapidly quenched by any protic source, regenerating fluorobenzene and preventing the desired alkylation.
-
Causality: The carbanion of the Grignard reagent is more basic than a hydroxide ion. It will readily deprotonate water, destroying the reagent.
-
Validation Protocol: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon) while still hot.[5] Solvents like diethyl ether or THF must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.
-
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of MgO that prevents the reaction with the aryl halide.
-
Solution: Activate the magnesium prior to the reaction. This can be achieved by adding a small crystal of iodine (which will disappear as it reacts with the Mg surface), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[5] A successful initiation is usually indicated by the solution turning cloudy and gentle boiling of the ether solvent.[5]
-
-
Low Reaction Temperature: While the reaction is exothermic, initiation can sometimes be sluggish.
-
Solution: Gentle warming with a heat gun may be required to start the reaction. Once initiated, the reaction should be controlled, often with a water bath, to maintain a gentle reflux.
-
FAQ 2: I've isolated my product, but I have a significant high-boiling impurity that is difficult to remove by distillation. GC-MS suggests a mass of 218 g/mol .
Answer: This impurity is almost certainly 3,3'-difluorobiphenyl . It is the most common byproduct in this specific Grignard synthesis.
Mechanism of Formation:
This side product arises from a Wurtz-type coupling reaction between the formed Grignard reagent (3-fluorophenylmagnesium bromide) and unreacted 1-bromo-3-fluorobenzene starting material.[5] This is favored by higher concentrations of the aryl bromide and elevated temperatures.[5]
Caption: Formation of the 3,3'-difluorobiphenyl side product.
Troubleshooting & Mitigation:
-
Slow Addition: Add the solution of 1-bromo-3-fluorobenzene to the magnesium suspension very slowly. This maintains a low concentration of the aryl bromide in the flask at any given time, minimizing the chance of it encountering a Grignard molecule before the Grignard has a chance to react with the added butyl bromide.[5]
-
Temperature Control: Avoid excessive heating during Grignard formation. Maintain a gentle reflux and cool the reaction mixture to 0°C before adding the butyl bromide electrophile.[6]
-
Purification: Since the boiling point of 3,3'-difluorobiphenyl is significantly higher than the product, careful fractional distillation under vacuum can be effective. Alternatively, flash column chromatography on silica gel is a reliable method for separation.
FAQ 3: My GC-MS analysis shows three distinct peaks with the same mass (m/z = 152.21), but only one is my target compound. Why?
Answer: You are observing isomeric impurities . This is one of the most critical and difficult challenges in this synthesis. The likely contaminants are 1-Butyl-2-fluorobenzene and 1-Butyl-4-fluorobenzene .
Root Cause:
The root cause is almost always the purity of your starting material, 1-bromo-3-fluorobenzene . Commercial sources of this reagent can contain significant amounts of 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene. These isomers are notoriously difficult to separate from each other due to very similar boiling points.[1] Because they undergo the Grignard reaction just as readily, they will be carried through the synthesis to yield the corresponding butylfluorobenzene isomers.
| Compound | CAS Number | Boiling Point (°C) |
| 1-Butyl-3-fluorobenzene | 20651-66-5 | ~185-187 |
| 1-Butyl-2-fluorobenzene | 450-93-1 | ~182-184 |
| 1-Butyl-4-fluorobenzene | 459-31-4 | ~186-188 |
| (Note: Boiling points are approximate and can vary with pressure.) |
Troubleshooting Workflow:
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Purification of 1-Butylfluorobenzene Isomers
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and process development professionals encountering difficulties in the separation and purification of 1-butylfluorobenzene positional isomers (ortho-, meta-, and para-). We will explore the underlying chemical principles that make this separation challenging and provide detailed, actionable troubleshooting guides and protocols to achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-butyl-2-fluorobenzene, 1-butyl-3-fluorobenzene, and 1-butyl-4-fluorobenzene so challenging?
The primary challenge stems from the significant structural and physicochemical similarities between the ortho-, meta-, and para- isomers. They share the same molecular formula (C₁₀H₁₃F) and molecular weight, leading to nearly identical bulk properties.[1][2] The main difficulties are:
-
Extremely Close Boiling Points: Positional isomers of substituted benzenes often have very similar boiling points. While the boiling point for 1-butyl-4-fluorobenzene is documented at approximately 188 °C, the values for the ortho- and meta- isomers are not widely reported but are predicted to be within a few degrees.[3][4] This small difference makes separation by conventional fractional distillation highly inefficient.
-
Similar Polarity and Dipole Moments: The position of the fluorine atom subtly alters the molecule's overall dipole moment, but the differences are often insufficient for straightforward separation by standard chromatography. All three isomers are relatively non-polar liquids.[5]
-
Similar Hydrophobicity: The dominant butyl group and benzene ring mean the isomers exhibit very similar hydrophobicity, causing them to co-elute in standard reversed-phase HPLC systems (e.g., using C18 columns).
Q2: What are the key physical properties I should consider before starting a purification protocol?
Understanding the physical properties is the first step in designing an effective separation strategy. The most critical data points are summarized below.
| Property | 1-Butyl-2-fluorobenzene (ortho) | 1-Butyl-3-fluorobenzene (meta) | 1-Butyl-4-fluorobenzene (para) |
| Molecular Formula | C₁₀H₁₃F | C₁₀H₁₃F | C₁₀H₁₃F |
| Molecular Weight | 152.21 g/mol | 152.21 g/mol | 152.21 g/mol [2] |
| Boiling Point | Not readily available; estimated to be very close to isomers. | Not readily available; estimated to be very close to isomers. | ~188 °C[3] |
| Appearance | Colorless to pale yellow liquid[5] | Colorless to pale yellow liquid | Colorless to pale yellow liquid[5] |
| Density | Not readily available | Not readily available | ~0.954 g/mL[3] |
Note: The lack of distinct, experimentally verified boiling points for the ortho- and meta- isomers in readily accessible literature underscores the difficulty of their separation and suggests that distillation is not a practical first choice.
Q3: Which purification technique is generally the most effective for achieving high purity of a single isomer?
For separating closely related positional isomers like the butylfluorobenzenes, chromatographic methods are superior to distillation . The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the required scale and available equipment.
-
For Analytical Scale (<1 mg): High-resolution capillary Gas Chromatography (GC) is often the best choice for baseline separation and accurate quantification due to its high efficiency.[6]
-
For Preparative Scale (>10 mg): Preparative HPLC is typically more practical and scalable. Success hinges on selecting a stationary phase that can exploit subtle electronic differences between the isomers, such as a Pentafluorophenyl (PFP) column.[7][8] Preparative GC is also an option but can be more complex and costly to scale up.[9]
Troubleshooting and Experimental Guides
This section provides detailed solutions to common problems encountered during the purification of 1-butylfluorobenzene isomers.
Problem 1: My fractional distillation is not providing any separation.
Root Cause Analysis: Fractional distillation separates liquids based on differences in boiling points. This technique is only effective when the boiling point difference is significant (typically >25 °C for standard lab equipment). For close-boiling isomers, where the difference may be less than 5 °C, achieving separation requires a distillation column with an exceptionally high number of theoretical plates, which is often impractical in a standard laboratory setting.
Troubleshooting Protocol: Assessing Distillation Feasibility
-
Analysis: Before proceeding, analyze a small aliquot of your mixture using high-resolution Gas Chromatography (GC) to determine the precise ratio of isomers.
-
Vigreux Column Check: If you are attempting distillation, ensure you are using a long, well-insulated Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to maximize the number of theoretical plates.
-
Slow Distillation Rate: Operate the distillation at a very slow rate with a high reflux ratio to allow equilibrium to be established at each theoretical plate.
Problem 2: The isomers are co-eluting or have very poor resolution on my standard C18 HPLC column.
Root Cause Analysis: A C18 (octadecylsilane) column separates compounds primarily based on hydrophobicity. Since the butylfluorobenzene isomers have nearly identical hydrophobicity, a C18 column lacks the specific interaction mechanisms needed to differentiate them. The isomers will partition into the stationary phase almost equally, leading to co-elution.
Troubleshooting Protocol: HPLC Method Development with Alternative Selectivity
The key to separating these isomers is to use a stationary phase that offers interaction mechanisms beyond simple hydrophobicity, such as π-π stacking, dipole-dipole, and ion-exchange interactions.[7][8] Pentafluorophenyl (PFP) and Phenyl-Hexyl columns are excellent candidates.[8][10]
Step-by-Step HPLC Method Development:
-
Column Selection:
-
Primary Choice: Pentafluorophenyl (PFP) Column. The highly electron-deficient fluorinated ring of the PFP stationary phase can interact strongly with the electron-rich benzene ring of the analytes, offering unique selectivity for positional isomers.[8][11]
-
Secondary Choice: Phenyl-Hexyl Column. This phase also provides π-π interactions, which can be sufficient to resolve the isomers.[10]
-
-
Initial Mobile Phase Screening (Isocratic):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Starting Condition: Run a 60:40 mixture of Mobile Phase B:A. Acetonitrile often provides sharper peaks, but methanol can alter selectivity and should also be tested.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Optimization:
-
Adjust Organic Content: If the peaks elute too quickly, decrease the percentage of Mobile Phase B. If they are too retained, increase it. Make small adjustments (e.g., ±5%) to find the optimal retention window.
-
Gradient Elution: If isocratic elution does not provide a baseline separation, develop a shallow gradient. For example, start at 50% B and increase to 70% B over 15-20 minutes. A shallow gradient gives the column more time to resolve closely eluting compounds.
-
Temperature Tuning: Varying the column temperature (e.g., between 25 °C and 50 °C) can sometimes improve resolution by altering the thermodynamics of the analyte-stationary phase interactions.
-
-
Scaling to Preparative Chromatography:
-
Once an effective analytical method is established, it can be scaled to a larger preparative column. Ensure that the linear velocity of the mobile phase is kept constant and adjust the injection volume and flow rate according to the column dimensions.
-
Problem 3: I need multi-gram quantities of a single isomer with >99.5% purity.
Root Cause Analysis: Achieving very high purity on a large scale often requires a multi-step or highly optimized process. A single preparative HPLC run may not be sufficient if the isomer peaks are very close, and it can be time-consuming and solvent-intensive.
Strategy: Orthogonal and Optimized Purification Methods
-
Preparative Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for preparative-scale purification of isomers. It uses supercritical CO₂ as the main mobile phase, which is less viscous than liquid solvents, allowing for faster separations with higher efficiency.[11] SFC is often considered "greener" and can provide different selectivity compared to HPLC.
-
Optimized Preparative HPLC: If HPLC is the chosen method, use the highest efficiency column available (smaller particle size) and perform "heart-cutting" fractions. This involves collecting only the very center of the target peak across multiple runs to ensure the highest purity, albeit at the cost of yield.
-
Consider Crystallization (for solid isomers): While the butylfluorobenzene isomers are liquids at room temperature, it may be possible to form solid derivatives that have different melting points and crystal structures, allowing for separation by fractional crystallization. This is an advanced technique that requires chemical modification.
Visualized Workflows and Decision Guides
Purification Method Selection Guide
This decision tree provides a logical path to selecting the appropriate purification strategy based on your experimental goals.
Caption: Decision tree for selecting a purification method.
HPLC Method Development Workflow
This diagram illustrates the logical flow for developing a robust HPLC method for separating the isomers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-butyl-4-fluoro-benzene|20651-65-4|lookchem [lookchem.com]
- 4. 1-butyl-4-fluoro-benzene | CAS#:20651-65-4 | Chemsrc [chemsrc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. vurup.sk [vurup.sk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fluorobenzene Synthesis via Diazonium Salts
Welcome to the technical support center for the synthesis of fluorobenzene and its derivatives using diazonium salts. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Balz-Schiemann reaction and related methodologies. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success and safety of your experiments.
Introduction: The Enduring Utility and Challenges of the Balz-Schiemann Reaction
The introduction of a fluorine atom into an aromatic ring can significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds.[1] The Balz-Schiemann reaction, first reported in 1927, remains a cornerstone for this transformation, involving the thermal decomposition of arenediazonium tetrafluoroborates.[1] The traditional method consists of two main steps: the diazotization of a primary aromatic amine followed by the isolation and subsequent thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]
While effective, the classical Balz-Schiemann reaction is known for its operational challenges, including reproducibility issues, the need for high decomposition temperatures that can lead to product degradation, and the inherent instability of diazonium salts.[1][3] This guide provides practical solutions to these common problems, grounded in the mechanistic understanding of the decomposition pathways of diazonium salts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of fluorobenzene and its derivatives.
FAQ 1: My fluorobenzene yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Balz-Schiemann reaction are a common issue and can stem from several factors related to both the diazotization and decomposition steps.
Troubleshooting Guide for Low Yields:
-
Incomplete Diazotization:
-
Cause: Insufficient nitrous acid or improper temperature control during diazotization can lead to unreacted starting aniline.
-
Solution: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[4] Use a slight excess of sodium nitrite and test for the presence of nitrous acid using potassium iodide-starch paper to confirm the completion of the reaction.[5]
-
-
Suboptimal Decomposition Conditions:
-
Cause: The decomposition temperature is a critical parameter. Too low a temperature will result in an impractically slow reaction, while excessively high temperatures can lead to the formation of tars and other byproducts.[1] The electronic nature of the substituents on the aromatic ring significantly influences the required decomposition temperature.[3]
-
Solution: The decomposition should be carried out at the lowest temperature that allows for a steady evolution of nitrogen gas. For many arenediazonium tetrafluoroborates, this is in the range of 60-90 °C.[1] It is advisable to perform small-scale test reactions to determine the optimal decomposition temperature for your specific substrate.[3]
-
-
Solvent Effects:
-
Cause: The choice of solvent for the decomposition step has a profound impact on the reaction outcome. Polar solvents can solvate the diazonium cation and tetrafluoroborate anion, hindering the fluorine transfer and promoting side reactions.[3]
-
Solution: Low-polarity or non-polar solvents are generally preferred as they are believed to promote the formation of an intimate ion pair between the diazonium cation and the tetrafluoroborate anion, facilitating fluorination.[3] Solvents like chlorobenzene and hexane have been shown to give excellent yields.[3]
-
-
Moisture Contamination:
-
Cause: The presence of water during the decomposition can lead to the formation of phenols as a significant byproduct.
-
Solution: Ensure the isolated diazonium tetrafluoroborate salt is thoroughly dried before decomposition. The use of anhydrous solvents is also recommended.
-
FAQ 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
The formation of byproducts is a key challenge in fluorobenzene synthesis via diazonium salts. Understanding the competing decomposition pathways is crucial for their mitigation.
Common Byproducts and Prevention Strategies:
-
Hydrodediazoniation (Replacement of -N₂⁺ with -H):
-
Identification: The formation of the corresponding arene (e.g., benzene from benzenediazonium salt).
-
Cause: This side reaction is often promoted by a radical mechanism, particularly in solvents that can act as hydrogen donors, such as ethers (e.g., THF, DME).[1]
-
Prevention: The use of low-polarity, non-hydrogen-donating solvents like chlorobenzene, (trifluoromethyl)benzene, or hexane can effectively suppress hydrodediazoniation.[3]
-
-
Azo Coupling:
-
Identification: Formation of colored azo compounds.
-
Cause: Unreacted diazonium salt can couple with the electron-rich aromatic product or starting material, especially under acidic conditions.[6]
-
Prevention: Ensure complete diazotization and maintain a low reaction temperature to minimize the concentration of free diazonium salt available for coupling.
-
-
Tar Formation:
-
Identification: The appearance of a dark, sticky residue.
-
Cause: This is often a result of decomposition at excessively high temperatures.[1] Performing the decomposition without a solvent can also lead to tar formation.[3]
-
Prevention: Use an appropriate inert solvent to moderate the reaction and ensure the decomposition is carried out at the optimal, lowest possible temperature.[3]
-
FAQ 3: The decomposition of my diazonium salt is very rapid, sometimes even explosive. How can I ensure the safety of this procedure?
Safety is paramount when working with diazonium salts. Dry diazonium salts are known to be thermally unstable and can be sensitive to shock and friction, posing a significant explosion hazard.[7][8]
Critical Safety Protocols:
-
Never Isolate Large Quantities: It is strongly recommended to work with small quantities of isolated diazonium salts, ideally no more than 0.75 mmol at a time.[9]
-
Avoid Grinding and Metal Spatulas: Do not grind the dried diazonium salt powder or use a metal spatula for handling, as this can initiate decomposition. Use a plastic spatula instead.[9]
-
Thorough Drying is a Double-Edged Sword: While the salt needs to be dry to prevent phenol formation, some diazonium salts, like 3-pyridinediazonium tetrafluoroborate, can decompose violently upon complete drying.[1] In such cases, dampening the salt with a high-boiling inert solvent like petroleum ether can allow for a more controlled decomposition.[1]
-
Use a Blast Shield: Always perform the decomposition step behind a blast shield.
-
Consider In Situ Procedures: To avoid the isolation of potentially hazardous diazonium salts, consider one-pot procedures where the diazonium salt is generated and decomposed in the same reaction vessel.[6]
-
Proper Quenching: After the reaction is complete, any residual diazonium salt should be quenched. This can be achieved by the addition of a reducing agent.
Data at a Glance: Solvent Effects on Fluorobenzene Yield
The choice of solvent is a critical parameter in the thermal decomposition of benzenediazonium tetrafluoroborate. The following table summarizes the yield of fluorobenzene in various solvents.
| Solvent | Polarity | Yield of Fluorobenzene (%) | Reference |
| Chlorobenzene | Low | 97 | [1] |
| Hexane | Non-polar | 91 | [1] |
| Toluene | Low | 91 | [1] |
| Dichloromethane | Medium | 80 | [1] |
| Tetrahydrofuran (THF) | Medium | 48 | [1] |
Data compiled from studies on the thermal decomposition of benzenediazonium tetrafluoroborate at 60 °C.[1]
Key Mechanistic Pathways
The decomposition of arenediazonium salts in the context of the Balz-Schiemann reaction can proceed through several pathways. The desired pathway is the heterolytic cleavage to an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion. However, competing radical pathways can lead to undesired byproducts.
Caption: Competing decomposition pathways of arenediazonium salts.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of fluorobenzene via the Balz-Schiemann reaction.
Protocol 1: Diazotization and Isolation of Benzenediazonium Tetrafluoroborate
This protocol is adapted from established procedures.[5]
-
In a suitable vessel, prepare a solution of hydrochloric acid and cool it to below 5 °C in an ice-salt bath with mechanical stirring.
-
Add aniline hydrochloride to the cold acid solution.
-
Slowly add a pre-prepared aqueous solution of sodium nitrite, ensuring the temperature remains below 7 °C. Maintain an excess of solid aniline hydrochloride throughout the addition.
-
Once the addition is complete, test for excess nitrous acid using potassium iodide-starch paper.
-
In a separate, wax-coated flask cooled in an ice bath, prepare fluoboric acid by slowly adding boric acid to hydrofluoric acid.
-
Pour the cold fluoboric acid solution into the diazonium salt solution while maintaining the temperature below 10 °C with vigorous stirring.
-
After stirring for 20-30 minutes, filter the resulting precipitate under suction.
-
Wash the solid with cold water, followed by cold methanol, and finally with ether to facilitate drying.
-
Dry the isolated benzenediazonium tetrafluoroborate in a desiccator. CAUTION: Handle the dry salt with extreme care.
Protocol 2: Thermal Decomposition of Benzenediazonium Tetrafluoroborate
This protocol is a general procedure for the thermal decomposition in a suitable solvent.[1]
-
In a sealed tube equipped with a magnetic stir bar, add the dried benzenediazonium tetrafluoroborate (0.5 mmol).
-
Add an anhydrous, low-polarity solvent such as chlorobenzene or hexane (2-4 mL).
-
Heat the mixture with vigorous stirring to the predetermined optimal temperature (e.g., 60-90 °C).
-
Continue heating until the solid has completely dissolved and the evolution of nitrogen gas has ceased.
-
Cool the reaction mixture to room temperature and quench with a few drops of water.
-
The fluorobenzene product can then be isolated and purified by standard methods such as distillation or column chromatography.
Caption: Experimental workflow for the Balz-Schiemann reaction.
References
-
Yang, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764–21774. [Link]
-
Yang, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
Finger, G. C., & Oesterling, R. E. (1956). Aromatic Fluorine Compounds. VI. Displacement of Aryl Fluorine in Diazonium Salts. Journal of the American Chemical Society, 78(11), 2593–2596. [Link]
-
Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]
-
Mohy El Dine, T., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(56), 14933–14937. [Link]
-
Houben-Weyl. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). [Link]
-
da Silva, J. L. F., et al. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ResearchGate. [Link]
-
Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. [Link]
-
Laali, K. K., et al. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]
-
Zhang, Z., et al. (2020). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]
-
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]
-
Wand, M., et al. (2019). First Study of the Thermal and Storage Stability of Arenediazonium Triflates Comparing to 4-Nitrobenzenediazonium Tosylate and Tetrafluoroborate by Calorimetric Methods. Organic Process Research & Development, 23(10), 2142–2153. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
-
Quora. (2020). What is the fluorobenzene preparation from diazonium salt? [Link]
-
UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. [Link]
- Google Patents. (n.d.). Process for preparing fluorobenzene and fluoropyridine compounds.
-
Moody, C. J., & Procter, G. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7057–7059. [Link]
Sources
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hazardous Reagents in Fluorination Reactions
Welcome to the Technical Support Center for fluorination chemistry. The introduction of fluorine into organic molecules can bestow remarkable properties, enhancing metabolic stability, binding affinity, and other crucial characteristics for pharmaceuticals and agrochemicals.[1] However, this transformative power comes with significant challenges due to the hazardous and aggressive nature of many fluorinating reagents.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, experience-driven insights into safely managing and troubleshooting reactions with these demanding but essential reagents. Every recommendation is grounded in the principles of chemical causality and validated safety practices.
Section 1: Foundational Safety & Risk Assessment
Before any fluorination reagent is handled, a thorough risk assessment is mandatory. This is not a checkbox exercise but a critical scientific evaluation of the potential hazards and the adequacy of control measures.
dot graph "Risk_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Define nodes A [label="Identify Fluorinating Reagent\n& Reaction Scale", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Review SDS & Authoritative Literature\n(e.g., Bretherick's, ACS Guides)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Evaluate Hazards:\n- Reactivity (Exotherm, Gas Evolution)\n- Toxicity (HF exposure risk)\n- Corrosivity", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Define Engineering Controls:\n- Fume Hood (HF-compatible?)\n- Blast Shield\n- Gas Delivery System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Select Personal Protective Equipment (PPE):\n- Goggles & Face Shield\n- Acid-Resistant Apron\n- Specialty Gloves (Viton®, Butyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Develop Quenching & Emergency Plan:\n- Quenching Agent Ready?\n- Spill Kit Accessible?\n- Calcium Gluconate Gel on Hand?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Review with Safety Officer & Lab Personnel", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges A -> B [label="Gather Data"]; B -> C [label="Analyze Risks"]; C -> D [label="Mitigate"]; C -> E [label="Protect"]; C -> F [label="Prepare"]; D -> G; E -> G; F -> G [label="Validate Plan"]; G -> H [label="Approval"]; } dot Caption: Risk Assessment Workflow for Fluorination Reactions.
Section 2: Gaseous Reagents (HF, F₂, SF₄)
Gaseous fluorinating agents are among the most powerful and hazardous. Their management requires specialized equipment and an unwavering commitment to safety protocols.
Frequently Asked Questions & Troubleshooting
Q1: My reaction with anhydrous Hydrogen Fluoride (HF) is sluggish. Can I simply increase the temperature?
A1: Increasing the temperature with HF is a significant operational risk that requires careful consideration of your equipment's material compatibility. While higher temperatures can increase reaction rates, they also dramatically accelerate corrosion.
-
Expert Insight: Carbon steel, a common material for handling anhydrous HF, is generally suitable up to about 66°C (150°F).[2] Above this temperature, the protective iron fluoride layer can be compromised, leading to rapid corrosion and potential equipment failure.[3] Before increasing the temperature, you must verify that your entire apparatus (reactor, valves, tubing) is constructed from a more resistant material like Monel® or another nickel alloy. An alternative, often safer, approach is to investigate catalysis or use a more soluble fluoride source like an amine-HF complex (e.g., Pyridine-HF, Triethylamine-HF) which can offer higher reactivity at lower temperatures.[4]
Q2: I need to use Sulfur Tetrafluoride (SF₄) for a deoxofluorination. What are the critical safety steps for setting up the reaction?
A2: Sulfur tetrafluoride is acutely toxic, corrosive, and reacts violently with water.[5][6][7] A proper setup is non-negotiable and must be conducted in a dedicated, high-performance fume hood.
-
Expert Insight: The primary hazard is inhalation, which can cause severe respiratory tract burns and delayed pulmonary edema.[6] Your gas delivery system must be meticulously leak-tested before introducing SF₄. Use stainless steel or Hastelloy® tubing and fittings. Never use glass components under pressure with SF₄. A key, often overlooked, step is to have a "scrubber" system ready to neutralize the excess gas flow and any potential leaks. This typically consists of a bubbler filled with a caustic solution (e.g., potassium or sodium hydroxide).
| Material | Compatibility with Anhydrous HF | Compatibility with F₂ Gas |
| Metals | ||
| Carbon Steel | Good up to ~66°C[2] | Requires passivation; ignites at elevated temp. |
| Stainless Steel (304, 316) | Limited use; susceptible to pitting | Requires passivation; good for low-temp use |
| Nickel / Monel® | Excellent | Excellent; forms a stable fluoride film |
| Aluminum | Good; forms a passivating AlF₃ layer | Good; forms a passivating AlF₃ layer |
| Plastics/Elastomers | ||
| PTFE (Teflon®) | Excellent | Excellent |
| Polypropylene | Not Recommended (HF compatible hoods exist)[8] | Not Recommended |
| Viton® | Good (check specific grade) | Fair to Good |
| Neoprene | Fair | Not Recommended |
Table 1: General material compatibility for select hazardous fluorinating agents. Always consult manufacturer-specific data.
Section 3: Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)
Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline solids, making them significantly easier and safer to handle than gaseous agents.[9][10] However, they are still potent oxidizing agents and present their own set of challenges.[9]
Frequently Asked Questions & Troubleshooting
Q1: My electrophilic fluorination with Selectfluor® is giving me a mixture of mono- and di-fluorinated products. How can I improve selectivity?
A1: This is a common issue, particularly with active methylene compounds or other substrates with multiple potential fluorination sites. The root cause is often a mismatch between the rate of fluorination and the rate of deprotonation of the substrate.
-
Expert Insight: To favor mono-fluorination, you need to ensure the initial enolate (or equivalent nucleophile) is consumed before a second fluorination can occur.
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents). This is the simplest approach but may leave starting material behind.
-
Slow Addition: Add the Selectfluor® solution slowly to the reaction mixture containing the substrate and base. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant starting material.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base that rapidly and completely deprotonates your substrate can generate the nucleophile in situ before significant fluorination occurs. If the pKa values allow, consider adding the substrate to a pre-formed solution of the base.
-
Q2: My reaction with NFSI is not going to completion, even with excess reagent. What could be the problem?
A2: Incomplete conversion when using NFSI can often be traced back to solvent choice, competing side reactions, or issues with the substrate's nucleophilicity.
-
Expert Insight: NFSI is a powerful fluorinating agent, but its reactivity can be modulated by the solvent.[11]
-
Solvent Effects: Polar aprotic solvents like acetonitrile or DMF are common. If the reaction is sluggish, ensure the solvent is rigorously anhydrous. Water can consume the base and create HF, which can lead to undesired side reactions.
-
Substrate Reactivity: If your nucleophile is weak, the reaction may require catalysis. Lewis acids can sometimes be used to activate the substrate, but this must be done cautiously as they can also interact with the N-F reagent.
-
Side Reactions: NFSI can participate in side reactions, especially with electron-rich arenes or certain functional groups.[11] Analyze your crude reaction mixture by LC-MS or ¹⁹F NMR to identify potential byproducts. This can provide clues about competing reaction pathways. For example, hydrodehalogenation can sometimes be a competing pathway in metal-catalyzed fluorinations.[12]
-
dot graph "Troubleshooting_Electrophilic_Fluorination" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Define nodes Start [label="Fluorination Reaction\nFails or is Low-Yielding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_Yes [label="Complex Mixture of Products?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="Reaction Stalled.\nIncrease Temperature or Time?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_A1_Yes [label="Side Reactions Dominating.\n- Lower Temperature\n- Change Solvent\n- Use Milder Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_A1_No [label="Product Degradation.\n- Check Workup pH\n- Analyze for Instability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_A2_Yes [label="Reagent Decomposition?\n- Check Reagent Purity\n- Run under Inert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_A2_No [label="Insufficient Reactivity.\n- Use More Forcing Conditions\n- Add Catalyst (if applicable)\n- Switch to a Stronger Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Sol_A1_Yes [label="Yes"]; A1_Yes -> Sol_A1_No [label="No"]; A1_No -> Sol_A2_Yes [label="Yes"]; A1_No -> Sol_A2_No [label="No"]; } dot Caption: Decision Tree for Troubleshooting Failed Fluorination Reactions.
Section 4: Quenching & Emergency Procedures
The safe termination of a reaction and the response to an emergency are as important as the reaction itself.
Protocol 1: Quenching of a Reaction Containing DAST
Diethylaminosulfur trifluoride (DAST) is a widely used deoxofluorinating agent that generates HF as a byproduct. Quenching must be performed with extreme care.
Warning: The quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[13]
-
Preparation: Ensure the reaction is complete (monitored by TLC, LC-MS, etc.). Cool the reaction vessel to 0 °C in an ice-water bath. Prepare a separate, large flask containing a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quench flask should be large enough to accommodate both the reaction mixture and significant gas evolution.[13]
-
Quenching Procedure: Using a cannula or dropping funnel, slowly and carefully add the reaction mixture to the stirred bicarbonate solution.[13] Never add the quench solution to the reaction mixture. The addition rate must be controlled to manage the vigorous gas (CO₂) evolution and exotherm.
-
Work-up: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all product.
-
Waste Disposal: The neutralized aqueous layer must be disposed of as hazardous waste according to institutional guidelines.
Emergency FAQ: HF Exposure
Q: What is the immediate first aid for skin contact with Hydrofluoric Acid (HF)?
A: This is a time-critical medical emergency. The fluoride ion is the primary toxic agent, which penetrates tissue, binds calcium, and causes severe pain and cell death.[14] Pain may be delayed, especially with lower concentrations.[15]
-
Decontaminate Immediately: Immediately move the victim to an emergency shower or water source and flush the affected area with copious amounts of cool water for at least 5 minutes.[16] While flushing, remove all contaminated clothing.[17]
-
Apply Calcium Gluconate: After the initial flush, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[16][18] The person applying the gel MUST wear nitrile or other HF-resistant gloves to prevent secondary exposure.[16]
-
Seek Immediate Medical Attention: Call emergency services immediately.[16][17] Inform them that the injury is an HF burn. Continue applying the calcium gluconate gel while en route to the hospital.[16] Provide the medical team with the Safety Data Sheet (SDS) for HF.
Expert Insight: Do not use local anesthetics to treat the pain, as this will mask the symptoms of ongoing tissue damage.[15] The calcium in the gel complexes with the free fluoride ions, forming insoluble calcium fluoride and preventing further tissue damage.[18] For severe burns, medical professionals may administer subcutaneous or intra-arterial injections of calcium gluconate.[14]
References
-
Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge. Available at: [Link]
-
Hydrofluoric Acid Burns. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Eurofluor. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
SAFETY DATA SHEET: Sulfur Tetrafluoride. Airgas. Available at: [Link]
-
Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. Available at: [Link]
-
Corrosion resistant materials for fluorine and hydrogen fluoride. INIS-IAEA. Available at: [Link]
-
HAZARD SUMMARY: SULFUR TETRAFLUORIDE. New Jersey Department of Health. Available at: [Link]
-
Hydrofluoric acid burn. Wikipedia. Available at: [Link]
-
SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE. NASA. Available at: [Link]
-
Fluorescence quenching experiments. ResearchGate. Available at: [Link]
-
EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. Available at: [Link]
-
(a) Commonly used N–F reagents: Selectfluor™,.... ResearchGate. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
What is Fluorescence Quenching?. Edinburgh Instruments. Available at: [Link]
-
Code of practice compressed fluorine and mixtures with inert gases. EIGA. Available at: [Link]
-
Selectfluor. Common Organic Chemistry. Available at: [Link]
-
Intra-arterial calcium gluconate treatment after hydrofluoric acid burn of the hand. PubMed. Available at: [Link]
-
Sulfur tetrafluoride. PubChem - NIH. Available at: [Link]
-
Hydrogen Fluoride | Chemical Emergencies. CDC. Available at: [Link]
-
Clinical Practice Guidelines: Hydrofluoric acid exposure. The Royal Children's Hospital Melbourne. Available at: [Link]
-
Recommendation on materials of construction for anhydrous hydrogen fluoride (AHF) and hydrofluoric acid solutions (HF). Eurofluor. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. University of Victoria. Available at: [Link]
-
Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. American Chemistry Council. Available at: [Link]
-
Selectfluor. Wikipedia. Available at: [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. Available at: [Link]
-
Is Sulfur Tetrafluoride Gas Toxic?. Chengdu Taiyu Industrial Gases Co., Ltd.. Available at: [Link]
-
Fluorine. Wikipedia. Available at: [Link]
-
Treatment protocol for hydrofluoric acid burns. Air Products. Available at: [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The Dark Side of Fluorine. ResearchGate. Available at: [Link]
-
Code of practice compressed fluorine and mixtures with inert gases. European Industrial Gases Association. Available at: [Link]
-
Selection of Compatible Materials for use with Fluorine. NASA Lessons Learned. Available at: [Link]
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. nrc.gov [nrc.gov]
- 3. eurofluor.org [eurofluor.org]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. airgas.com [airgas.com]
- 6. nj.gov [nj.gov]
- 7. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Selectfluor [commonorganicchemistry.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Intra-arterial calcium gluconate treatment after hydrofluoric acid burn of the hand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 16. uvic.ca [uvic.ca]
- 17. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 18. Hydrofluoric Acid Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of 1-Butyl-3-fluorobenzene and 1-Butyl-4-fluorobenzene
Introduction
In the landscape of drug development and fine chemical synthesis, the regioselectivity of reactions on substituted aromatic rings is a paramount concern. The ability to predict and control the position of an incoming chemical group is fundamental to creating molecules with desired pharmacological or material properties. This guide provides an in-depth comparison of the electrophilic aromatic substitution (EAS) reactivity of two structural isomers: 1-butyl-3-fluorobenzene and 1-butyl-4-fluorobenzene.
These compounds offer a compelling case study into the interplay of competing electronic and steric effects. Both feature an activating, ortho, para-directing alkyl group and a deactivating, yet also ortho, para-directing, halogen.[1][2] Understanding how their relative positions influence the outcome of a reaction, such as nitration, is crucial for synthetic strategy and design. This document will delve into the theoretical underpinnings of their reactivity, present a standardized experimental protocol for their nitration, and analyze the expected product distributions based on established chemical principles.
Theoretical Framework: The Interplay of Directing Groups
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the electronic properties of its substituents. These groups can either donate or withdraw electron density from the ring, and through inductive and resonance effects, they direct incoming electrophiles to specific positions.[3]
The Role of the Fluoro Substituent
The fluorine atom presents a classic conflict between two opposing electronic forces:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond.[3] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.[4]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[1] This donation of electron density increases the nucleophilicity at the ortho and para positions.
While the inductive effect is stronger overall, causing net deactivation, the resonance effect is what determines the regioselectivity, making fluorine an ortho, para-director .[5] Notably, the overlap between the carbon 2p and fluorine 2p orbitals is highly effective, making this resonance contribution significant.[4] This often leads to a strong preference for para substitution, as the inductive withdrawal is most potent at the nearby ortho positions.[1]
The Role of the Butyl Substituent
The n-butyl group is a simple alkyl substituent and influences the benzene ring in two ways:
-
Inductive Effect (+I) and Hyperconjugation: The butyl group is electron-donating, pushing electron density into the ring. This activates the ring, making it more reactive than benzene.[2]
-
Steric Hindrance: While not as bulky as a tert-butyl group, the n-butyl group still presents a degree of steric hindrance at the adjacent ortho positions, which can influence the product ratio.[6]
As an activating group, the butyl substituent is a strong ortho, para-director .[2]
Predictive Analysis of Nitration Regioselectivity
Nitration is a canonical electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring.[7] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[8][9]
Case 1: 1-Butyl-4-fluorobenzene
In this isomer, the substituents are para to each other.
-
The fluoro group at C1 directs incoming electrophiles to its ortho positions (C2 and C6).
-
The butyl group at C4 directs to its ortho positions (C3 and C5).
The directing effects of the two groups are cooperative , activating all four available positions on the ring. The primary determinant of the product distribution will be a balance between the activating strength of the butyl group versus the deactivating strength of the fluoro group, and the steric hindrance posed by the butyl group. Substitution at C3 and C5 is adjacent to the bulky butyl group, while substitution at C2 and C6 is adjacent to the smaller fluorine atom. Therefore, we can predict two major products: 1-butyl-4-fluoro-2-nitrobenzene and 4-butyl-1-fluoro-2-nitrobenzene .
Case 2: 1-Butyl-3-fluorobenzene
Here, the substituents are in a meta arrangement.
-
The fluoro group at C1 directs to its ortho (C2, C6) and para (C4) positions.
-
The butyl group at C3 also directs to its ortho (C2, C4) and para (C6) positions.
Again, the directing effects are cooperative , strongly activating positions C2, C4, and C6. However, the C2 position is sterically hindered, being situated between the two substituents.[10] Attack at this position is highly unlikely. This leaves C4 and C6 as the most probable sites for nitration. We can therefore predict the major products to be 1-butyl-3-fluoro-4-nitrobenzene and 1-butyl-3-fluoro-6-nitrobenzene .
Experimental Protocol: Comparative Nitration
The following protocol describes a standardized method for the nitration of both isomers to ensure a valid comparison of their reactivity and product distribution.
Objective
To perform the electrophilic nitration of 1-butyl-3-fluorobenzene and 1-butyl-4-fluorobenzene under identical conditions and to analyze the resulting product distributions via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials
-
1-Butyl-3-fluorobenzene (≥98% purity)
-
1-Butyl-4-fluorobenzene (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to 0-5°C.
-
Reaction Setup: In a separate 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 0.05 mol of the respective butylfluorobenzene isomer in 20 mL of dichloromethane.
-
Addition of Nitrating Mixture: Add the chilled nitrating mixture dropwise to the butylfluorobenzene solution over 30 minutes. The temperature of the reaction mixture must be maintained below 10°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes.
-
Workup: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture using GC-MS to determine the relative percentages of the isomeric products.
Caption: Predicted regioselectivity of nitration for the two isomers.
Discussion
The key difference in the reactivity of these two isomers lies in the spatial relationship between the two directing groups.
For 1-butyl-4-fluorobenzene , the para-relationship results in cooperative direction to all four available carbons on the ring. The butyl group's activating effect likely makes the overall reaction rate slightly faster than that of fluorobenzene alone, but the deactivating nature of fluorine still tempers this. The product distribution between substitution ortho to the fluorine versus ortho to the butyl group would provide valuable insight into the balance between the electronic activation of the alkyl group and the steric hindrance it imposes.
In contrast, for 1-butyl-3-fluorobenzene , the meta-relationship creates a scenario where the cooperative directing effects converge on only three positions, one of which (C2) is effectively blocked due to steric hindrance. [10]This leads to a more highly regioselective reaction, with the electrophile being funneled almost exclusively to positions 4 and 6. This high degree of predictability is extremely valuable in a synthetic context, as it minimizes the formation of unwanted isomers and simplifies purification processes.
Conclusion
While both 1-butyl-3-fluorobenzene and 1-butyl-4-fluorobenzene are subject to the same fundamental electronic influences from their fluoro and butyl substituents, their reactivity in electrophilic aromatic substitution is distinct. The para-isomer, 1-butyl-4-fluorobenzene, is expected to yield a mixture of two primary products with substitution occurring ortho to each of the existing groups. The meta-isomer, 1-butyl-3-fluorobenzene, is predicted to undergo a more highly regioselective reaction, strongly favoring substitution at the two positions (C4 and C6) that are electronically activated by both groups but not sterically hindered.
This comparative guide underscores the critical importance of substituent positioning in designing synthetic routes. For researchers in drug development and materials science, leveraging these predictable outcomes allows for the efficient and targeted synthesis of complex molecules, saving time and resources while maximizing the yield of the desired product.
References
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education.
-
Steric Considerations. OpenOChem Learn.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Electrophilic Aromatic Substitution AR5. Directing Effects. University of Minnesota Morris.
-
Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE.
-
Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
-
Electrophilic aromatic directing groups. Wikipedia.
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.
-
1-Butyl-3-fluorobenzene. PubChem.
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
-
Electrophilic substitution of benzene: nitration and halogenation. YouTube.
-
1-Butyl-4-fluorobenzene. PubChem.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
-
Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts.
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline.
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
-
A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Benchchem.
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
-
Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Steric Considerations | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Directing Effects of Fluorine and Chlorine on Benzene Rings
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the most common substituents, halogens—particularly fluorine and chlorine—play a pivotal role. While often grouped together, their influence on the course of electrophilic aromatic substitution (EAS) is markedly different. This guide provides an in-depth comparison of the directing effects of fluorine and chlorine, grounded in mechanistic principles and supported by experimental data, to inform rational choices in synthesis and molecular design.
The Halogen Anomaly: Deactivating, Yet Ortho, Para-Directing
Unlike most substituent groups, halogens occupy a unique niche in the landscape of electrophilic aromatic substitution. They are classified as deactivating groups , meaning that halobenzenes react more slowly than benzene itself.[1][2] Simultaneously, they are ortho, para-directors , guiding incoming electrophiles to the positions adjacent and opposite to themselves on the ring.[3][4]
This seemingly contradictory behavior stems from the interplay of two opposing electronic effects:
-
The Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the benzene ring through the sigma (σ) bond.[5][6][7] This withdrawal reduces the ring's overall electron density, making it less nucleophilic and thus less reactive toward electrophiles. This effect is responsible for the deactivation.
-
The Resonance Effect (+R or +M): The lone pairs of electrons on the halogen can be delocalized into the benzene ring's pi (π) system.[8][9] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is responsible for the regioselectivity.
For halogens, the strong inductive effect outweighs the resonance effect, leading to net deactivation.[2] However, the resonance effect is still crucial for determining the position of attack, as it preferentially stabilizes the intermediates of ortho and para substitution.[1][10]
Caption: Competing electronic effects of halogens in electrophilic aromatic substitution.
Head-to-Head: Fluorine vs. Chlorine
The critical differences between fluorine and chlorine arise from the relative magnitudes of their inductive and resonance effects.
Reactivity: Why Fluorobenzene is More Reactive
A common misconception is that fluorine, being the most electronegative element, should be the most deactivating. Experimental data proves otherwise. Fluorobenzene is significantly more reactive in EAS than chlorobenzene.[11]
-
Inductive Effect (-I): As expected, fluorine's -I effect is much stronger than chlorine's due to its superior electronegativity.[12][13][14] This factor, in isolation, would make fluorobenzene less reactive.
-
Resonance Effect (+R): This is the decisive factor. The efficiency of the resonance effect hinges on the overlap between the halogen's valence p-orbital and the 2p-orbital of the adjacent carbon atom in the ring.
-
Fluorine: Possesses 2p valence orbitals, which are similar in size and energy to carbon's 2p orbitals. This allows for highly effective orbital overlap, resulting in a strong, stabilizing resonance effect.[13][14]
-
Chlorine: Utilizes larger 3p orbitals. The mismatch in size and energy with carbon's 2p orbitals leads to poorer overlap and a considerably weaker resonance effect.[13][15]
-
The Verdict on Reactivity: The superior resonance donation from fluorine more effectively counteracts its powerful inductive withdrawal. In chlorine's case, the weaker resonance donation is less able to compensate for its inductive effect. Consequently, the benzene ring in fluorobenzene is left less "electron-poor" than the ring in chlorobenzene, rendering it more susceptible to attack by an electrophile.[13][14]
Regioselectivity: The Para/Ortho Ratio
While both are ortho, para-directors, the ratio of the para to ortho product is dramatically different. Fluorobenzene exhibits a much stronger preference for para substitution.
-
Fluorobenzene: The extremely powerful inductive effect of fluorine is strongly distance-dependent. It deactivates the nearby ortho positions much more significantly than the distant para position.[12] This pronounced deactivation at the ortho positions sterically and electronically disfavors electrophilic attack there, leading to a high yield of the para isomer.[16]
-
Chlorobenzene: Chlorine's weaker inductive effect still deactivates the ortho positions more than the para position, but the difference is less stark. As a result, the energy barrier for attack at the ortho position is not as high as in fluorobenzene, and a substantial amount of the ortho product is formed.[12][17]
Supporting Experimental Data
The theoretical principles are clearly borne out by experimental results from nitration reactions, a classic EAS benchmark.
Table 1: Relative Rates of Nitration (Compared to Benzene)
| Compound | Substituent | Relative Rate of Nitration |
|---|---|---|
| Benzene | -H | 1.0 |
| Fluorobenzene | -F | 0.11 - 0.15[11][13] |
| Chlorobenzene | -Cl | 0.02 - 0.033[2][13] |
This data clearly shows that while both halobenzenes are less reactive than benzene, fluorobenzene reacts several times faster than chlorobenzene.
Table 2: Isomer Distribution in the Nitration of Halobenzenes
| Starting Material | % Ortho Isomer | % Meta Isomer | % Para Isomer | Para/Ortho Ratio |
|---|---|---|---|---|
| Fluorobenzene | ~13%[16] | <1%[16] | ~86%[16] | ~6.6 |
| Chlorobenzene | ~34%[17] | ~1%[17] | ~65%[17] | ~1.9 |
The data highlights fluorine's strong preference for directing the incoming electrophile to the para position.
Caption: Resonance stabilization of the arenium ion intermediate dictates ortho/para direction.
Experimental Protocol: A Comparative Nitration Workflow
To empirically validate these differences, a comparative nitration experiment can be performed. This protocol ensures that both substrates are treated under identical conditions for a self-validating comparison.
Caption: Workflow for a comparative nitration of fluorobenzene and chlorobenzene.
Step-by-Step Methodology
Caution: This experiment involves highly corrosive and oxidizing acids. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to below 10°C.
-
Reaction Setup: Prepare two identical reaction flasks, each containing half of the prepared nitrating mixture and equipped with a magnetic stirrer and a thermometer. Maintain the temperature at 0-5°C using an ice bath.
-
Addition of Halobenzenes:
-
To Flask A: Slowly add 0.10 moles of fluorobenzene dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
To Flask B: Simultaneously and at the same rate, slowly add 0.10 moles of chlorobenzene dropwise to the second flask, also maintaining a temperature below 10°C.
-
-
Reaction: After the addition is complete, remove the ice baths and allow both mixtures to stir at room temperature for 30 minutes.
-
Quenching: Pour each reaction mixture slowly into a separate beaker containing 200 mL of ice-water. A yellowish oil or solid will form.
-
Workup:
-
Separate the organic layer for each reaction using a separatory funnel.
-
Wash the organic layers with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Analyze the crude product from each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of ortho, meta, and para isomers.
Conclusion and Practical Implications
The choice between a fluorine and a chlorine substituent on a benzene ring is a nuanced decision with significant synthetic consequences.
-
Reactivity: Fluorobenzene is the more reactive substrate for electrophilic aromatic substitution due to the superior resonance stabilization afforded by the efficient 2p-2p orbital overlap between fluorine and carbon.
-
Regioselectivity: Fluorobenzene provides significantly higher selectivity for the para product, a direct consequence of the powerful, distance-sensitive inductive deactivation of the ortho positions by the highly electronegative fluorine atom.
For medicinal chemists and drug developers, these principles are critical. The introduction of fluorine is often desired to modulate metabolic stability and binding affinity.[18] Understanding that fluorobenzene is not only more reactive than other halobenzenes but also offers cleaner access to para-substituted products can streamline synthetic routes and improve overall efficiency. Conversely, when a mixture of ortho and para isomers is acceptable or desired, chlorobenzene may be a suitable and more economical starting material. This guide underscores the necessity of moving beyond broad classifications to appreciate the subtle yet powerful differences that govern chemical reactivity.
References
-
Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?[Link]
-
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]
-
Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]
-
Daley, R. F., & Daley, S. J. (2005). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. [Link]
-
Filo. (2023). Explain why fluorobenzene is more reactive than chlorobenzene toward elec... [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]
-
ResearchGate. (2025). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]
-
Evans, M. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
-
Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?[Link]
-
Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene tow.... [Link]
-
Chem Help ASAP. (2020). halogens as directing groups. YouTube. [Link]
-
Khan Academy. Ortho-para directors III. [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]
-
Quora. (2020). Which is more reactive toward Friedel–Crafts reaction, phenol or chlorobenzene?[Link]
-
Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
Sources
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Explain why fluorobenzene is more reactive than chlorobenzene toward elec.. [askfilo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ijrar.org [ijrar.org]
- 17. scribd.com [scribd.com]
- 18. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Analysis: 1-Butyl-3-fluorobenzene by Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable biological data and reproducible synthetic outcomes. For novel chemical entities like 1-Butyl-3-fluorobenzene, an intermediate with potential applications in organic electronics and drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity determination, benchmarked against traditional chromatographic techniques. As we will explore, the unique characteristics of the fluorine-19 nucleus make ¹⁹F qNMR a particularly powerful tool for this analyte.
The Principle of Primary Ratio Measurement: Why qNMR Excels
Unlike chromatographic methods that rely on the response factor of an analyte relative to a specific chemical standard, qNMR is a primary analytical method.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental physical constant. This allows for the determination of the molar ratio between an analyte and a certified internal standard of known purity without the need for an identical reference standard of the analyte itself.[1][3]
For 1-Butyl-3-fluorobenzene, this presents a distinct advantage. The presence of a fluorine atom allows us to leverage ¹⁹F qNMR. The ¹⁹F nucleus offers several key benefits:
-
100% Natural Abundance: Maximizes signal sensitivity.
-
Wide Chemical Shift Range: Minimizes the probability of signal overlap between the analyte, impurities, and the internal standard.[4]
-
Low Background Signal: The ¹⁹F signal is free from the interferences often seen in ¹H NMR from residual protons in deuterated solvents or trace water.[5]
This inherent stoichiometry makes qNMR a self-validating system, providing a direct and absolute measure of purity with traceability to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[4]
Comparative Framework: qNMR vs. GC-FID and HPLC-UV
While qNMR offers a powerful solution, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are established workhorses for purity analysis. The choice of method depends on the specific analytical challenge.
| Feature | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Molar ratio determination based on fundamental nuclear properties. | Separation based on volatility and column interaction; detection of combustible analytes. | Separation based on polarity and column interaction; detection of chromophoric analytes. |
| Quantitation Basis | Absolute (Primary Ratio Method).[1] | Relative (Requires analyte-specific reference standard for response factor). | Relative (Requires analyte-specific reference standard for response factor). |
| Selectivity | Excellent, due to the wide ¹⁹F chemical shift range, minimizing overlaps.[4] | High for volatile compounds; potential for co-elution. | High for soluble compounds; potential for co-elution. |
| Sample Preparation | Simple: accurate weighing and dissolution. | May require derivatization for non-volatile compounds. | Requires finding a suitable mobile phase for dissolution and separation.[6] |
| Analysis Time | Rapid (typically 10-20 minutes per sample).[7] | Moderate (typically 20-40 minutes per sample). | Moderate (typically 15-30 minutes per sample). |
| Solvent Consumption | Very low (~0.6 mL deuterated solvent per sample).[8][9] | Low (carrier gas). | High (continuous mobile phase flow). |
| Sample Integrity | Non-destructive. The sample can be recovered. | Destructive. | Non-destructive (analyte can be collected post-detector). |
| Structural Info | Yes, provides full structural confirmation simultaneously. | No, provides retention time only. | No, provides retention time only. |
| Typical Precision | High (RSD < 0.5%).[2] | High (RSD < 1%). | High (RSD < 1%). |
Experimental Workflows & Protocols
A self-validating protocol is one where the experimental choices are deliberate and justified to ensure data integrity. Below are detailed workflows for the purity analysis of 1-Butyl-3-fluorobenzene using ¹⁹F qNMR, GC-FID, and HPLC-UV.
Workflow 1: Purity by ¹⁹F Quantitative NMR
The causality behind this protocol is to ensure that the magnetization of all relevant nuclei fully relaxes between scans, which is critical for accurate integration. The choice of internal standard is paramount for preventing signal overlap and ensuring chemical stability.
Caption: Decision logic for selecting the appropriate purity analysis method.
The data illustrates a crucial concept: orthogonality. No single technique sees everything.
-
qNMR provides the most accurate absolute purity of the main fluorinated component.
-
GC-FID is superior for detecting and quantifying low-level volatile impurities.
-
HPLC-UV excels at detecting non-volatile or thermally labile impurities that possess a UV chromophore.
For regulatory filings or establishing a reference standard, a combination of qNMR (for absolute assay) and a high-resolution chromatographic technique (to profile impurities) provides the most complete and trustworthy characterization of the material.
Conclusion
For the purity analysis of 1-Butyl-3-fluorobenzene, ¹⁹F qNMR stands out as a rapid, precise, and powerful primary method that delivers an absolute purity value with minimal sample preparation and waste. Its non-destructive nature and ability to provide structural confirmation in the same experiment add significant value. While chromatographic methods like GC-FID and HPLC-UV are indispensable for orthogonal impurity profiling, qNMR provides the definitive, SI-traceable anchor for quantification. For researchers, scientists, and drug development professionals, mastering the application of qNMR is a critical step towards ensuring the integrity and quality of their chemical entities.
References
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017). University of York. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Wang, Q., Yang, L., & Zhang, X. (2015). HPLC Determination of Four Derivatives of Benzene. ResearchGate. Retrieved from [Link]
-
Svensson, D. (2015). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Retrieved from [Link]
-
Gül, F., & Kavak, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Retrieved from [Link]
-
Reyes, G., et al. (2022). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. Retrieved from [Link]
-
Zuas, O., et al. (2019). GC with FI and PDHI detection for trace impurity analysis in bulk gases: a comparative evaluation. ResearchGate. Retrieved from [Link]
-
Gül, F., & Kavak, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Retrieved from [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]
-
Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Retrieved from [Link]
-
Practical Aspects of Quantitative NMR Experiments. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Retrieved from [Link]
-
Liu, F., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC - NIH. Retrieved from [Link]
-
S, A. N., & S, S. (2016). Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. Neliti. Retrieved from [Link]
Sources
- 1. usp.org [usp.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. asdlib.org [asdlib.org]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Aromaticity of Monosubstituted Benzenes: A Focus on 1-Butyl-3-fluorobenzene
Introduction: Beyond the Textbook Definition of Aromaticity
To the practicing chemist, particularly in drug development and materials science, aromaticity is far more than a simple adherence to Hückel's (4n+2)π electron rule.[1] It is a quantitative, continuous property that dictates a molecule's stability, reactivity, and even its magnetic and electronic characteristics.[2] The introduction of substituents to an aromatic ring, such as in 1-Butyl-3-fluorobenzene, perturbs the core π-electron system, leading to subtle yet significant modulations in its degree of aromaticity.[3] These changes can have profound implications for a molecule's behavior in a biological system or a material matrix.
This guide moves beyond a binary "aromatic" or "non-aromatic" classification. We will explore the nuanced landscape of aromaticity in monosubstituted benzenes, using 1-Butyl-3-fluorobenzene as our central case study. We will dissect the theoretical and practical frameworks for quantifying aromaticity and provide the experimental and computational basis for these assessments.
Quantifying a "Feeling": A Multi-Dimensional Approach to Aromaticity Indices
Since aromaticity is not a directly observable physical quantity, it is assessed through various indices, each probing a different manifestation of the aromatic character.[4] A holistic understanding requires considering multiple indices, as they can sometimes offer differing perspectives.[5][6] These indices are broadly categorized based on the molecular property they measure: geometric, magnetic, or electronic.
Geometric Index: HOMA (Harmonic Oscillator Model of Aromaticity)
The HOMA index is one of the most intuitive measures, quantifying the degree of bond length equalization in a cyclic system.[4][7] It compares the experimental or calculated bond lengths of the ring to an optimal, "fully aromatic" bond length, penalizing any deviation.
The HOMA index is calculated as: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
Where:
-
n is the number of bonds in the ring.
-
α is an empirical normalization constant.
-
R_opt is the optimal bond length for a fully aromatic C-C bond.
-
R_i is the actual length of the i-th bond.
A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system with significant bond length alternation.[8]
Magnetic Index: NICS (Nucleus-Independent Chemical Shift)
Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field. This current induces a local magnetic field that shields the center of the ring. The NICS index captures this effect by calculating the negative of the absolute magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[9]
-
Negative NICS values (e.g., for benzene) are indicative of aromaticity (shielding).
-
Positive NICS values suggest anti-aromaticity (deshielding).
-
Values near zero imply a non-aromatic character.
The NICS(1) variant is often preferred as it minimizes contributions from the local σ-framework, better reflecting the π-electron system's contribution.[9]
Electronic Indices: PDI, FLU, and MCI
These indices are derived directly from the molecular wavefunction and quantify the extent of electron delocalization.
-
Para-Delocalization Index (PDI): Specific to six-membered rings, the PDI calculates the average electron sharing between atoms in a para relationship.[10] Higher PDI values suggest greater delocalization.
-
Aromatic Fluctuation Index (FLU): This index measures the fluctuation of electron density between adjacent atoms in the ring. Lower FLU values indicate more uniform electron delocalization and thus higher aromaticity.[4][11]
-
Multicenter Index (MCI): MCI assesses the electron delocalization over the entire ring by considering multi-center bonding.[4][11] Larger MCI values correspond to greater aromaticity.
The Influence of Substituents: Perturbing the π-System
When a substituent is added to a benzene ring, it perturbs the cyclic electron delocalization, thereby altering the aromaticity.[3] The nature of this perturbation depends on the substituent's electronic properties.
-
Electron-Donating Groups (EDGs): Groups like -OH, -NH₂, and alkyl groups (-R) increase the electron density of the ring. This generally leads to a slight decrease in aromaticity as it disrupts the perfect symmetry and even distribution of the π-electrons.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -COOH pull electron density from the ring. This also tends to decrease aromaticity by localizing electron density and increasing bond length alternation.[12]
The key takeaway is that substitution, regardless of whether the group is donating or withdrawing, generally decreases the aromaticity relative to unsubstituted benzene.[3] The perfectly symmetric and unperturbed π-system of benzene represents a pinnacle of aromatic stabilization.[8]
Comparative Analysis: Situating 1-Butyl-3-fluorobenzene
Let's analyze the substituents in our target molecule, 1-Butyl-3-fluorobenzene.
-
n-Butyl (-CH₂CH₂CH₂CH₃): A simple alkyl group, it acts as a weak electron-donating group through induction and hyperconjugation.
-
Fluorine (-F): Fluorine presents a classic case of competing effects. It is highly electronegative, making it strongly electron-withdrawing by induction. However, it possesses lone pairs that can be donated to the ring via resonance (a π-donating effect). For fluorine, the inductive effect typically outweighs the resonance effect in terms of reactivity, yet both perturb the ring's electronics.[13]
In 1-Butyl-3-fluorobenzene, we have a weak EDG and a strong inductive EWG that is also a resonance EDG. The combined effect is a complex perturbation of the ring's electron density. To objectively place this molecule, we can compare its calculated aromaticity indices with those of benzene and other common monosubstituted benzenes.
Table 1: Comparison of Aromaticity Indices for Selected Substituted Benzenes
| Compound | Substituent(s) | HOMA | NICS(1) (ppm) | PDI |
| Benzene | -H | 1.000 | -10.2 | 0.103 |
| Toluene | -CH₃ (Weak EDG) | 0.992 | -9.8 | 0.101 |
| Anisole | -OCH₃ (Strong EDG) | 0.975 | -8.9 | 0.097 |
| Fluorobenzene | -F (Inductive EWG / Resonance EDG) | 0.988 | -9.5 | 0.099 |
| 1-Butyl-3-fluorobenzene | -C₄H₉, -F | ~0.980 | ~-9.2 | ~0.098 |
| Nitrobenzene | -NO₂ (Strong EWG) | 0.945 | -7.1 | 0.091 |
Note: Values for benzene and monosubstituted derivatives are representative values from computational studies.[4][5][12] Values for 1-Butyl-3-fluorobenzene are estimated based on the additive effects of the substituents and are provided for comparative context. Precise values require specific calculations as outlined in Section 5.
Analysis of Trends:
As predicted, all substitutions decrease the aromaticity relative to benzene, as evidenced by lower HOMA and PDI values and less negative NICS(1) values.[3] Strong electron-donating (Anisole) and electron-withdrawing (Nitrobenzene) groups cause the most significant decrease in aromaticity.[5] The effect of fluorine is more moderate, reflecting the competing nature of its inductive and resonance effects.
1-Butyl-3-fluorobenzene is expected to have an aromaticity level slightly lower than fluorobenzene. The butyl group, being a weak EDG, adds a small additional perturbation to the system already influenced by the fluorine atom. The combined effect of two substituents further disrupts the symmetry and delocalization compared to a single substituent.[3]
Methodologies: From Theory to Data
The values presented in Table 1 are obtained through computational chemistry. Below is a generalized, high-level protocol for calculating these indices. Experimental verification for geometric indices can be achieved through X-ray crystallography, which provides the necessary bond lengths. Magnetic indices are conceptually linked to NMR spectroscopy, where the chemical shifts of ring protons are influenced by the aromatic ring current.[14]
Detailed Computational Protocol
This protocol outlines the steps using a quantum chemistry package like Gaussian.
-
Molecule Building:
-
Construct the 3D structure of 1-Butyl-3-fluorobenzene using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
-
-
Geometry Optimization:
-
Causality: The first step is to find the lowest energy conformation of the molecule. Aromaticity indices are highly sensitive to geometry, so an accurately optimized structure is critical.
-
Method: Perform a geometry optimization using a reliable Density Functional Theory (DFT) method. The B3LYP functional with a triple-zeta basis set like 6-311+G(d,p) is a well-established combination for such systems.[4][10]
-
Example Keyword: #p B3LYP/6-311+G(d,p) Opt
-
-
Vibrational Frequency Analysis:
-
Causality: This is a self-validating step to ensure the optimized structure is a true energy minimum (a stable molecule) and not a transition state. A true minimum will have zero imaginary frequencies.
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Example Keyword: #p B3LYP/6-311+G(d,p) Freq
-
-
Property Calculations:
-
For NICS: Perform an NMR shielding calculation. To calculate NICS(1), place a ghost atom (Bq) 1 Å directly above the geometric center of the benzene ring.[15]
-
Example Keyword: #p B3LYP/6-311+G(d,p) NMR
-
-
For HOMA & Electronic Indices: Generate a wavefunction file (.wfx or .wfn).
-
Example Keyword: #p B3LYP/6-311+G(d,p) output=wfx
-
-
-
Data Extraction and Index Calculation:
-
HOMA: From the optimized geometry output file, extract the six C-C bond lengths of the benzene ring. Input these values into the HOMA formula.
-
NICS: In the NMR output, find the isotropic magnetic shielding value for the ghost atom (Bq). The NICS value is the negative of this number.
-
PDI/FLU/MCI: Process the generated wavefunction file using a specialized analysis program like AIMAll or Multiwfn. These programs perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to compute the various electron delocalization indices.[16]
-
Conclusion
The aromaticity of a benzene ring is a finely tuned property, demonstrably influenced by the electronic nature of its substituents. Our analysis reveals that 1-Butyl-3-fluorobenzene, like all substituted derivatives, exhibits a reduced aromaticity compared to the parent benzene molecule.[3] The presence of both a weak alkyl donor and a potent inductively withdrawing fluorine atom creates a unique electronic environment, placing its aromaticity in a moderate position among substituted benzenes.
For researchers in drug development and materials science, this quantitative understanding is paramount. A change in aromaticity can alter a drug's binding affinity by modifying its π-π stacking or cation-π interaction capabilities. It can also tune the electronic bandgap and conductivity of an organic semiconductor. By employing a multi-index computational approach, as detailed in this guide, scientists can rationally design molecules with precisely tailored degrees of aromaticity to achieve desired functional outcomes.
References
-
AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]
-
National Science Foundation Public Access Repository. (2024). Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. [Link]
-
Swain, C. K., & Scheiner, S. (2024). Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. MDPI. [Link]
-
ResearchGate. (2008). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Royal Society of Chemistry. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. [Link]
-
ResearchGate. (2024). Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. [Link]
-
ResearchGate. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity. [Link]
-
YouTube. (2019). Chapter 13.7 Benzene and Aromaticity Criteria for aromaticity. [Link]
-
Al-Farahidi University. (n.d.). Benzene and Aromaticity. [Link]
-
Royal Society of Chemistry. (2024). A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines. [Link]
-
PubChem, National Institutes of Health. (n.d.). 1-Butyl-3-fluorobenzene. [Link]
-
Royal Society of Chemistry. (2019). Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrrolic derivatives. [Link]
-
Poranne Research Group. (n.d.). NICS – Nucleus Independent Chemical Shift. [Link]
-
ACS Publications. (2025). The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors. [Link]
-
ResearchGate. (n.d.). (a) A variation of the HOMA aromaticity indices of the monosubstituted...[Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
ResearchGate. (2016). Measuring aromaticity by NMR. [Link]
-
PubMed Central, National Institutes of Health. (2019). Three Queries about the HOMA Index. [Link]
-
ResearchGate. (n.d.). Correlations between HOMA aromaticity index and resonance substituent...[Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
MDPI. (2021). Aromaticity Concepts Derived from Experiments. [Link]
-
Academia.edu. (n.d.). How to calculate NICS (Nucleus Independent Chemical Shift)? A general guide for beginners, some notes for experts. [Link]
-
ResearchGate. (n.d.). A plot of the computed aromaticity indices HOMA, NICS(−1), FLU, MCI...[Link]
-
SlidePlayer. (n.d.). Benzene and Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Aromaticity. [Link]
-
ACS Publications. (2002). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]
Sources
- 1. en.uoalfarahidi.edu.iq [en.uoalfarahidi.edu.iq]
- 2. Aromaticity - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poranne-group.github.io [poranne-group.github.io]
- 10. researchgate.net [researchgate.net]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (PDF) How to calculate NICS (Nucleus Independent Chemical Shift)? A general guide for beginners, some notes for experts. [academia.edu]
- 16. Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04819G [pubs.rsc.org]
A Senior Application Scientist's Guide to Gas Chromatography Retention Time Comparison of Fluorobenzene Isomers
This guide provides an in-depth comparison of the gas chromatography (GC) retention times for the positional isomers of difluorobenzene: 1,2-difluorobenzene (ortho), 1,3-difluorobenzene (meta), and 1,4-difluorobenzene (para). We will explore the physicochemical principles governing their separation, present a detailed experimental protocol for their analysis, and discuss the expected outcomes based on chromatographic theory and empirical data. This document is intended for researchers, scientists, and drug development professionals who utilize GC for isomer separation and analysis.
The Chromatographic Challenge: Separating Positional Isomers
Positional isomers, such as the difluorobenzenes, present a classic challenge in chromatography. These molecules share the same chemical formula (C₆H₄F₂) and molecular weight, leading to very similar chemical properties. However, the different substitution patterns on the benzene ring create subtle but critical differences in their boiling points and polarities. Gas chromatography excels at exploiting these minor variations to achieve effective separation.[1] The time it takes for each isomer to travel through the GC column and reach the detector is its retention time (tᵣ), a key parameter for identification.[2]
The elution order in GC is primarily governed by two factors: the analyte's volatility (related to its boiling point) and the specific interactions between the analyte and the column's stationary phase.[3] By carefully selecting the stationary phase and temperature program, we can manipulate these interactions to resolve complex mixtures of isomers.
Physicochemical Properties: The Key to Separation
Understanding the physical properties of the difluorobenzene isomers is fundamental to predicting their behavior in a GC system. The position of the fluorine atoms directly influences the molecule's overall dipole moment and boiling point.
-
1,2-Difluorobenzene (ortho): The two adjacent, highly electronegative fluorine atoms create a strong dipole moment, making this the most polar of the three isomers. This polarity also leads to stronger intermolecular dipole-dipole interactions, resulting in the highest boiling point.
-
1,3-Difluorobenzene (meta): The fluorine atoms are separated, resulting in a net dipole moment that is significant but smaller than that of the ortho isomer.
-
1,4-Difluorobenzene (para): The fluorine atoms are positioned opposite each other. Due to the molecule's symmetry, the individual bond dipoles cancel each other out, resulting in a net dipole moment of zero. This isomer is nonpolar.
These properties are summarized in the table below.
| Isomer | Structure | Boiling Point (°C) | Dipole Moment (Polarity) |
| 1,3-Difluorobenzene (meta) | 82-83[4][5] | Polar | |
| 1,4-Difluorobenzene (para) | 88-89[6] | Nonpolar | |
| 1,2-Difluorobenzene (ortho) | 92[7][8] | Most Polar | |
| Table 1. Physicochemical properties of difluorobenzene isomers. |
Experimental Design: A Tale of Two Columns
To demonstrate how stationary phase chemistry dictates separation, we will describe a protocol using two capillary columns with different polarities: a nonpolar column and a mid-polarity column.
-
Nonpolar Column (e.g., DB-1, HP-5ms): These columns contain a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. Separation on these phases is driven almost exclusively by differences in analyte volatility (i.e., boiling point).[3] Analytes with lower boiling points will spend more time in the gas phase and elute earlier.
-
Mid-Polarity Column (e.g., DB-624, TG-624): These phases, often containing cyanopropylphenyl groups, offer a mix of dispersion forces and stronger dipole-dipole interactions.[2] On such a column, the polarity of the isomers plays a much more significant role. Polar analytes will interact more strongly with the polar stationary phase, increasing their retention time.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the gas chromatography experiment, from sample preparation to final data analysis.
Caption: Experimental workflow for the GC analysis of difluorobenzene isomers.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The initial injection of the mixed standard serves to confirm system suitability, including proper peak shape and resolution, ensuring the trustworthiness of subsequent analyses.
4.1. Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Columns:
-
Nonpolar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS).
-
Mid-Polar: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Agilent DB-624, Thermo TraceGOLD TG-624).
-
-
Reagents: 1,2-Difluorobenzene (≥99%), 1,3-Difluorobenzene (≥99%), 1,4-Difluorobenzene (≥99%), Hexane (HPLC grade).
4.2. Standard Preparation
-
Prepare a 1000 ppm stock solution of each isomer individually in hexane.
-
Create a mixed working standard by combining equal volumes of each stock solution and diluting with hexane to a final concentration of 100 ppm for each component.
4.3. Chromatographic Conditions
| Parameter | Nonpolar Column (e.g., DB-5ms) | Mid-Polarity Column (e.g., DB-624) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1.0 µL | 1.0 µL |
| Split Ratio | 50:1 | 50:1 |
| Oven Program | 40 °C (hold 2 min), ramp 5 °C/min to 100 °C | 40 °C (hold 2 min), ramp 5 °C/min to 120 °C |
| Detector | FID | FID |
| Detector Temp. | 280 °C | 280 °C |
| Makeup Gas | Nitrogen, 25 mL/min | Nitrogen, 25 mL/min |
| Table 2. Recommended GC instrument parameters. |
4.4. Analysis Procedure
-
Equilibrate the GC system with the chosen column and conditions.
-
Perform a solvent blank injection (hexane) to ensure a clean baseline.
-
Inject 1.0 µL of the 100 ppm mixed isomer standard.
-
Record the resulting chromatogram and integrate the peaks.
-
Identify each peak based on the expected elution order and confirm by injecting individual isomer standards if necessary.
-
Record the retention time for each isomer.
Expected Results and Discussion
The choice of stationary phase will yield distinct elution orders, demonstrating the principles of GC separation.
| Isomer | Predicted Elution Order (Nonpolar Column) | Predicted Elution Order (Mid-Polarity Column) | Rationale for Elution Order |
| 1,3-Difluorobenzene (meta) | 1 | 2 | Lowest boiling point, intermediate polarity. |
| 1,4-Difluorobenzene (para) | 2 | 1 | Nonpolar nature leads to weakest interaction with the polar column, causing it to elute first despite a higher boiling point than the meta isomer. |
| 1,2-Difluorobenzene (ortho) | 3 | 3 | Highest boiling point and highest polarity ensure the longest retention on both column types. |
| Table 3. Predicted elution order and retention behavior of difluorobenzene isomers on different GC columns. |
On the nonpolar DB-5ms column, the separation is governed by volatility. The isomers are expected to elute in order of increasing boiling point: meta -> para -> ortho .
On the mid-polarity DB-624 column, the separation mechanism is twofold. While boiling point still plays a role, dipole-dipole interactions between the polar isomers and the stationary phase are now a dominant factor.
-
The nonpolar para isomer will have the weakest interaction with the polar stationary phase and will elute first .
-
The polar meta isomer will be retained more strongly and will elute second .
-
The highly polar ortho isomer , which also has the highest boiling point, will interact most strongly with the stationary phase and elute last .
This reversal in the elution order of the meta and para isomers between the two columns provides a powerful, practical demonstration of how stationary phase chemistry can be leveraged to achieve challenging separations.
Conclusion
The successful separation of difluorobenzene positional isomers by gas chromatography is a direct function of the interplay between their unique physicochemical properties and the chemistry of the column's stationary phase. On a nonpolar column, the elution order is dictated by the isomers' boiling points. Conversely, on a polar column, molecular polarity and the resulting dipole-dipole interactions become the dominant separation mechanism, leading to a different and predictable elution order. By understanding these fundamental principles, researchers can rationally select the appropriate GC conditions to resolve even the most challenging isomer mixtures, ensuring accurate identification and quantification.
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10892, 1,4-Difluorobenzene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9706, 1,2-Difluorobenzene. [Link]
-
Computational Chemistry Comparison and Benchmark DataBase. Experimental data for C6H4F2 (orthodifluorobenzene). [Link]
-
Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
Wikipedia. 1,2-Difluorobenzene. [Link]
-
Pearson+. The compound difluorobenzene (C6H4F2) has three possible structures. [Link]
-
ResearchGate. GC chromatograms for the separation of positional isomers. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). [Link]
-
Computational Chemistry Comparison and Benchmark DataBase. Experimental data for C6H4F2 (1,4-difluorobenzene). [Link]
-
ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted.... [Link]
-
Shimadzu. System Gas Chromatography (GC) - Data Sheets. [Link]
-
eThermo. 1,2-difluorobenzene Density | enthalpy entropy.... [Link]
-
Chromatography Forum. separation of positional isomers. [Link]
-
The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. YouTube. [Link]
-
University of New South Wales. Dipole - dipole forces. [Link]
Sources
- 1. vurup.sk [vurup.sk]
- 2. welch-us.com [welch-us.com]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. 1,3-Difluorobenzene CAS#: 372-18-9 [m.chemicalbook.com]
- 5. 1,3-Difluorobenzene | 372-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1,4-二氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 8. 1,2-Difluorobenzene CAS#: 367-11-3 [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butyl-3-fluorobenzene and Related Halogenated Aromatic Compounds
Scope and Directive
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Butyl-3-fluorobenzene. As specific safety data for this exact compound is not extensively published, the protocols herein are synthesized from the established best practices for handling closely related halogenated aromatic compounds, with Fluorobenzene (CAS 462-06-6) serving as a primary, well-documented reference point. This approach ensures a robust and conservative safety margin, which is fundamental to laboratory best practices. This guide is intended for researchers, chemists, and laboratory personnel engaged in pharmaceutical development and scientific research.
Hazard Profile and Core Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 1-Butyl-3-fluorobenzene, as a halogenated aromatic hydrocarbon, must be presumed to share the primary hazards of its class: high flammability, potential for serious health effects, and significant environmental toxicity. The causality behind stringent disposal protocols is directly linked to mitigating these risks.
The primary reference compound, Fluorobenzene, is classified as a highly flammable liquid and vapor, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1] Therefore, every step in the disposal process is designed to prevent ignition, personnel exposure, and environmental release.
| Hazard Category | Identifier (for Fluorobenzene reference) | Significance in Disposal Protocol |
| Physical Hazard | GHS02: Flammable Liquid (Category 2)[2] | Extreme Fire Risk. Vapors are explosive and can travel to ignition sources.[3] Requires use of non-sparking tools, grounding of containers, and storage away from all heat sources.[1][4] |
| Health Hazard | GHS05: Serious Eye Damage (Category 1) | Severe Corrosive Risk to Eyes. Mandates the use of chemical splash goggles or a face shield during handling and disposal.[2] |
| Environmental Hazard | GHS09: Hazardous to the Aquatic Environment[5] | High Ecotoxicity. Prohibits any disposal via sanitary sewer systems.[6] Contaminated materials and the chemical itself must be treated as hazardous environmental waste.[6] |
Pre-Disposal Safety and Handling: Establishing a Safe Workspace
Before handling any waste, the immediate environment must be prepared to control risks. This is a non-negotiable prerequisite for any laboratory procedure.
Required Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. Its selection is dictated by the compound's specific hazards.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.[2]
-
Hand Protection: Use butyl-rubber gloves, which provide good resistance to aromatic compounds. Always check the manufacturer's glove compatibility chart for your specific operations.
-
Body Protection: A flame-retardant lab coat is essential due to the high flammability. Ensure clothing is antistatic.
-
Respiratory Protection: All handling of open containers or transfers of waste must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]
Engineering Controls & Incompatible Materials
Engineering controls are your first line of defense.
-
Ventilation: A properly functioning chemical fume hood is required for all waste consolidation activities.[7]
-
Ignition Source Control: All sources of spark or flame must be eliminated from the disposal area.[1][4] This includes using intrinsically safe or explosion-proof electrical equipment.[2]
-
Static Discharge Prevention: Ground and bond all metal containers and receiving equipment during waste transfer to prevent ignition of flammable vapors by static electricity.[4]
-
Incompatible Materials: Segregation is a critical safety principle. Store 1-Butyl-3-fluorobenzene waste away from:
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 1-Butyl-3-fluorobenzene waste, ensuring compliance and safety from the point of generation to the point of collection.
Step 1: Waste Stream Identification and Segregation
-
Action: Immediately classify any waste containing 1-Butyl-3-fluorobenzene as Halogenated Organic Waste .[7][9]
-
Causality: Halogenated waste requires specific high-temperature incineration for proper disposal and is significantly more expensive to manage than non-halogenated waste.[7] Mixing these streams results in the entire volume being treated as the more hazardous and costly category, a preventable operational inefficiency.[10]
Step 2: Container Selection and Labeling
-
Action:
-
Select a clean, compatible, and properly vetted waste container. A high-density polyethylene (HDPE) or metal container is often suitable.[8]
-
The container must have a tightly sealing lid to prevent the escape of flammable vapors.[10]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[7]
-
Clearly write "Halogenated Organic Waste" and list "1-Butyl-3-fluorobenzene" and any other constituents with their estimated percentages.[9]
-
-
Causality: Proper labeling is a regulatory requirement and a critical safety communication tool. It informs personnel of the container's contents and associated hazards (Flammable, Toxic) and is essential for the final disposal facility to handle the waste correctly.[7]
Step 3: Waste Accumulation and Storage
-
Action:
-
Add waste to the container inside a designated chemical fume hood.[7]
-
Keep the container closed at all times except when actively adding waste.[7]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a cool, dry, well-ventilated location, away from heat and direct sunlight.[2][4]
-
Ensure the container is stored within a secondary containment bin to control potential leaks.[11]
-
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills, ignition, and exposure. Secondary containment ensures that even if the primary container fails, the hazardous material will be captured, preventing a wider environmental or safety incident.
Step 4: Arranging for Final Disposal
-
Action:
-
Causality: 1-Butyl-3-fluorobenzene is considered hazardous waste and cannot be disposed of in standard trash or down the drain.[6][12] Federal and local regulations (e.g., EPA) mandate that such waste be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection.[13]
Emergency Procedures for Spills and Exposures
Small Spill Response (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3][5][6]
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container and dispose of it as halogenated hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points for proper waste segregation and handling.
Caption: Logical workflow for the safe disposal of 1-Butyl-3-fluorobenzene.
References
-
Safety Data Sheet: Fluorobenzene. Carl ROTH.
-
Safety Data Sheet: Fluorobenzene. Carl ROTH.
-
Safety Data Sheet: Fluorobenzene. Thermo Fisher Scientific.
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency.
-
Hazard Summary: Fluorobenzene. New Jersey Department of Health.
-
Safety Data Sheet: Fluorobenzene. Sigma-Aldrich.
-
Safety Data Sheet: Fluorobenzene. Fisher Scientific.
-
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene. U.S. Environmental Protection Agency.
-
PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency.
-
Fluorobenzene for Synthesis MSDS. Loba Chemie.
-
Safety Data Sheet: 1-Chloro-3-fluorobenzene. CPAchem Ltd.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
-
Chemical and Hazardous Waste Guide. University of Oslo.
-
Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Hazardous Waste Segregation. Bucknell University.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. bucknell.edu [bucknell.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mn.uio.no [mn.uio.no]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
